11(R)-Hede
Description
Structure
2D Structure
Properties
IUPAC Name |
(11R,12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMIRVFIVOGVIC-VOYJXKAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@@H](CCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of 11(R)-HEDE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental protocols related to 11(R)-hydroxy-12(E),14(Z)-eicosadienoic acid (11(R)-HEDE). Initially identified as a product of the enzymatic oxygenation of 11Z,14Z-eicosadienoic acid by purified prostaglandin-forming cyclooxygenase, the discovery of this compound has contributed to the understanding of fatty acid metabolism and its potential physiological roles. This document details the original experimental methodologies, including enzyme purification and product characterization, and presents available data in a structured format for clarity and comparative analysis. Furthermore, it explores the known biological activities and signaling pathways associated with this and closely related hydroxy fatty acids, providing a valuable resource for researchers in lipid biochemistry, pharmacology, and drug development.
Discovery and Historical Context
The discovery of this compound is rooted in the exploration of the enzymatic activities of prostaglandin-forming cyclooxygenase (COX), also known as prostaglandin H synthase. In a seminal 1978 study published in Biochemistry, researchers Hemler, Crawford, and Lands first described the lipoxygenation activity of purified COX on a non-standard substrate, 11Z,14Z-eicosadienoic acid.[1] This investigation revealed that the same enzyme responsible for the bis-dioxygenation of arachidonic acid to form prostaglandin precursors could also catalyze a single dioxygenase reaction on eicosadienoic acid, leading to the formation of a novel monohydroxy fatty acid.
This product was identified as 11-hydroxy-12,14-eicosadienoic acid. The stereochemistry of the hydroxyl group was later determined to be in the (R) configuration. This discovery was significant as it demonstrated a broader substrate specificity for cyclooxygenase than previously understood and highlighted a lipoxygenase-type activity inherent to the enzyme.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from the initial discovery and subsequent characterization of this compound and related compounds.
| Parameter | Value | Reference |
| Enzyme Source | Sheep Vesicular Glands | [1] |
| Substrate | 11Z,14Z-Eicosadienoic Acid | [1] |
| Enzyme | Purified Prostaglandin-Forming Cyclooxygenase (COX) | [1] |
| Product | 11(R)-hydroxy-12(E),14(Z)-eicosadienoic acid (this compound) | [1] |
Experimental Protocols
Purification of Prostaglandin-Forming Cyclooxygenase (from Hemler, Crawford, and Lands, 1978)
The purification of the cyclooxygenase enzyme was a critical first step in the discovery of this compound. The following protocol is based on the methods described in the 1978 Biochemistry paper.
Experimental Workflow for Cyclooxygenase Purification
Caption: Workflow for the purification of cyclooxygenase from sheep vesicular glands.
-
Tissue Preparation: Sheep vesicular glands were homogenized in a suitable buffer (e.g., Tris-HCl) to disrupt the cells.
-
Microsomal Fractionation: The homogenate was subjected to differential centrifugation to isolate the microsomal fraction, which is rich in cyclooxygenase.
-
Solubilization: The microsomal pellet was treated with a non-ionic detergent to solubilize the membrane-bound cyclooxygenase.
-
Ammonium Sulfate Precipitation: The solubilized protein solution was subjected to fractional precipitation with ammonium sulfate to enrich for the enzyme.
-
Chromatography: The protein fraction containing cyclooxygenase activity was further purified using a combination of ion-exchange (DEAE-cellulose) and size-exclusion (gel filtration) chromatography.
-
Purity Assessment: The purity of the final enzyme preparation was assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Enzymatic Synthesis and Characterization of this compound
The following protocol outlines the enzymatic reaction and subsequent product analysis as described in the foundational 1978 study.
Experimental Workflow for this compound Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
-
Enzymatic Reaction: Purified cyclooxygenase was incubated with the substrate, 11Z,14Z-eicosadienoic acid, in a buffered solution containing necessary cofactors (e.g., heme, hydroperoxide).
-
Product Extraction: The reaction was terminated, and the lipid products were extracted using an organic solvent system.
-
Reduction of Hydroperoxide: The initial product of the lipoxygenase-type reaction is a hydroperoxy fatty acid (11-HpEDE). This intermediate was reduced to the corresponding hydroxy fatty acid (11-HEDE) using a reducing agent such as stannous chloride (SnCl₂).
-
Chromatographic Separation: The resulting hydroxy fatty acid was separated from the unreacted substrate and other potential byproducts using thin-layer chromatography (TLC).
-
Detection and Quantification: When using a radiolabeled substrate, the product on the TLC plate was visualized and quantified using a radioscanner.
-
Structural Characterization: The chemical structure of the purified product was confirmed using gas chromatography-mass spectrometry (GC-MS).
Biological Activity and Signaling Pathways
While the initial discovery of this compound focused on its enzymatic formation, subsequent research has begun to elucidate the biological activities of this and structurally similar molecules. It is important to note that much of the research on the biological effects of 11-hydroxy fatty acids has been conducted on the arachidonic acid-derived counterpart, 11-hydroxyeicosatetraenoic acid (11-HETE). However, these studies provide valuable insights into the potential roles of this compound.
Recent studies on 11(R)-HETE have demonstrated its ability to induce cellular hypertrophy in cardiomyocytes.[2][3] This effect is associated with the upregulation of hypertrophic markers and an increase in cell surface area. The proposed signaling pathway involves the modulation of cytochrome P450 (CYP) enzyme expression and activity.
Proposed Signaling Pathway for 11(R)-HETE-Induced Cardiomyocyte Hypertrophy
Caption: Proposed signaling pathway for 11(R)-HETE in cardiomyocytes.
Experimental Protocols for Studying Biological Activity:
-
Cell Culture: Human fetal ventricular cardiomyocytes (e.g., RL-14 cell line) are cultured under standard conditions.
-
Treatment: Cells are treated with this compound at various concentrations for a specified duration (e.g., 24 hours).
-
Gene Expression Analysis (RT-PCR): RNA is extracted from the cells, reverse transcribed to cDNA, and the expression of hypertrophic marker genes (e.g., ANP, β-MHC) and CYP enzymes is quantified using real-time polymerase chain reaction.
-
Protein Expression Analysis (Western Blot): Protein lysates are prepared from the treated cells, separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., CYP1B1, CYP4F2).
-
Cell Imaging: Phase-contrast microscopy or immunofluorescence staining can be used to visualize changes in cell size and morphology, indicative of hypertrophy.
Conclusion
The discovery of this compound in 1978 was a notable advancement in the field of lipid biochemistry, demonstrating a previously unknown lipoxygenase-type activity of cyclooxygenase. The foundational experimental work provided a basis for the synthesis and characterization of this and other hydroxy fatty acids. While the specific biological roles and signaling pathways of this compound are still under active investigation, research on closely related molecules suggests potential involvement in cellular processes such as hypertrophy. This technical guide serves as a comprehensive resource for professionals in the field, offering a detailed account of the historical discovery, key data, and experimental methodologies that continue to inform current research and drug development efforts targeting lipid signaling pathways.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]
The Endogenous Role of 11(R)-HEDE in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11(R)-hydroxyeicosadienoic acid [11(R)-HEDE] is an endogenously produced lipid metabolite derived from eicosadienoic acid. While research has historically focused on the more abundant arachidonic acid derivatives, emerging evidence suggests that this compound possesses distinct biological activities and plays a significant, albeit nuanced, role in a variety of cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its synthesis, metabolism, and impact on cellular signaling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further research and therapeutic development targeting this bioactive lipid.
Introduction
Eicosanoids, a class of signaling molecules derived from 20-carbon fatty acids, are critical regulators of numerous physiological and pathological processes, including inflammation, immunity, and cancer. Within this diverse family, the hydroxyeicosanoids have garnered significant attention for their potent biological effects. While much of the research has centered on derivatives of arachidonic acid, such as hydroxyeicosatetraenoic acids (HETEs), other polyunsaturated fatty acid metabolites like this compound are emerging as important players in cellular signaling. This guide focuses specifically on the endogenous roles of the R-enantiomer of 11-hydroxyeicosadienoic acid, providing a detailed technical resource for researchers in the field.
Synthesis and Metabolism of this compound
The formation of this compound from eicosadienoic acid can occur through both enzymatic and non-enzymatic pathways. The primary enzymatic route is believed to involve cytochrome P450 (CYP) enzymes.
Key Enzymes in this compound Metabolism:
While the complete metabolic fate of this compound is not fully elucidated, it is likely metabolized by pathways similar to other hydroxyeicosanoids, including further oxidation or conjugation for excretion.
Cellular Effects of this compound
Current research, although limited, indicates that this compound can modulate several key cellular processes. The most well-documented effects are on cellular hypertrophy and the regulation of gene expression, particularly those encoding for metabolic enzymes.
Cellular Hypertrophy
Studies in human cardiomyocyte cell lines (RL-14) have demonstrated that 11(R)-HETE, a closely related compound, can induce cellular hypertrophy. While direct evidence for this compound is still emerging, the structural similarity suggests a potential role in this process.
Regulation of Cytochrome P450 Enzyme Expression
11(R)-HETE has been shown to significantly upregulate the mRNA expression of several CYP enzymes in RL-14 cells. These enzymes are crucial for the metabolism of a wide range of endogenous and exogenous compounds, including other lipids, drugs, and toxins.
Table 1: Quantitative Effects of 20 µM 11(R)-HETE on CYP mRNA Gene Expression in RL-14 Cells after 24 hours[1]
| CYP Enzyme | Fold Increase in mRNA Expression (mean %) |
| CYP1B1 | 116% |
| CYP1A1 | 112% |
| CYP4A11 | 70% |
| CYP4F11 | 238% |
| CYP4F2 | 167% |
Signaling Pathways of this compound
The precise signaling mechanisms of this compound are still under investigation. However, based on the actions of other eicosanoids, it is hypothesized to act through G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades. The upregulation of CYP enzymes suggests a potential link to transcription factors that regulate gene expression.
Proposed Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for this compound based on its known effects and the established mechanisms of similar lipid mediators.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 11(R)-HETE's cellular effects, which can be adapted for the study of this compound.
Cell Viability Assay (MTT Assay)[1]
Objective: To assess the cytotoxicity of this compound on a given cell line.
Methodology:
-
Seed cells (e.g., RL-14 human fetal ventricular cardiomyocytes) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10, and 20 µM) for a specified duration (e.g., 24 hours). A vehicle control (e.g., ethanol) should be included.
-
After the treatment period, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Gene Expression Analysis (Real-Time Polymerase Chain Reaction - RT-PCR)[1]
Objective: To quantify the changes in mRNA expression of target genes (e.g., CYP enzymes) in response to this compound treatment.
Methodology:
-
Treat cells with this compound as described in the cell viability assay.
-
After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
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Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes, and a suitable qPCR master mix.
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.
Protein Expression Analysis (Western Blot)[1]
Objective: To determine the changes in protein levels of target genes in response to this compound treatment.
Methodology:
-
Treat cells with this compound as described previously.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Experimental Workflow for Investigating this compound Signaling
The following diagram outlines a logical workflow for researchers investigating the cellular effects and signaling pathways of this compound.
Caption: A logical workflow for studying this compound.
Conclusion and Future Directions
The study of this compound is an emerging field with the potential to uncover novel regulatory mechanisms in cellular physiology and disease. The current data, primarily from studies on the related compound 11(R)-HETE, suggest a role in cellular hypertrophy and the regulation of metabolic enzymes. However, significant gaps in our understanding remain.
Future research should focus on:
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Elucidating the complete synthesis and metabolic pathways of this compound.
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Identifying and characterizing the specific receptors that mediate the effects of this compound.
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Delineating the downstream signaling cascades activated by this compound in various cell types.
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Investigating the role of this compound in other critical cellular processes such as proliferation, migration, apoptosis, and angiogenesis.
-
Exploring the pathological implications of dysregulated this compound signaling in diseases like cancer and cardiovascular disorders.
By addressing these questions, the scientific community can build a more complete picture of the endogenous role of this compound and potentially identify new therapeutic targets for a range of human diseases.
References
Enzymatic Formation of 11(R)-HEDE by COX-1 vs. COX-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-established for their central role in the biosynthesis of prostaglandins from arachidonic acid.[1][2] While the primary products of this pathway are prostaglandins, both COX isoforms also catalyze the formation of monohydroxylated fatty acids as byproducts.[3] Among these is 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE), a molecule of increasing interest due to its potential biological activities. Notably, the formation of 11-HETE by both COX-1 and COX-2 is exclusively in the R-configuration.[4] This technical guide provides a comprehensive overview of the enzymatic formation of 11(R)-HEDE by COX-1 versus COX-2, presenting available quantitative data, detailed experimental protocols for its measurement, and visualizations of the relevant biochemical pathways and workflows.
Data Presentation: Quantitative Analysis of COX-1 and COX-2 Activity
| Enzyme | Substrate | Product Measured | Turnover Number (ng·h⁻¹·pmol⁻¹) | Fold Difference (COX-2/COX-1) | Reference |
| Recombinant Human COX-1 | Arachidonic Acid | Prostaglandin E2 (PGE2) | 11.19 ± 1.01 | 14.5 | [4] |
| Recombinant Human COX-2 | Arachidonic Acid | Prostaglandin E2 (PGE2) | 162.26 ± 3.21 | [4] |
Table 1: Comparison of the Turnover Numbers of Recombinant Human COX-1 and COX-2 for PGE2 Formation. This data suggests that COX-2 is significantly more efficient at metabolizing arachidonic acid than COX-1, which may translate to a higher production of this compound by COX-2 under conditions where the enzyme is expressed.
Signaling Pathway
The formation of this compound by COX-1 and COX-2 is a side reaction of the canonical arachidonic acid cascade. The following diagram illustrates this pathway.
Caption: Arachidonic acid cascade showing this compound formation.
Experimental Protocols
Measuring the formation of this compound by COX-1 and COX-2 requires a robust in vitro assay coupled with a sensitive and specific analytical method. The following protocol outlines a general procedure.
In Vitro COX Activity Assay
This protocol is adapted from methods described for measuring COX activity.[2][3]
1. Reagents and Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
COX-1 and COX-2 specific inhibitors (for control experiments, e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Internal standard (e.g., deuterated 11-HEDE)
-
Solvents for extraction (e.g., hexane, ethyl acetate)
-
LC-MS/MS system
-
Chiral HPLC column
2. Enzyme Preparation and Incubation:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.
-
Add a known amount of recombinant COX-1 or COX-2 enzyme to the reaction mixture.
-
(Optional) For inhibitor studies, add the specific inhibitor and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding a strong acid (e.g., HCl).
3. Product Extraction:
-
Add an internal standard to each reaction tube.
-
Extract the lipid products from the aqueous reaction mixture using an organic solvent mixture (e.g., hexane:ethyl acetate, 1:1 v/v).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Analysis by LC-MS/MS and Chiral HPLC
1. LC-MS/MS for Quantification:
-
Use a reverse-phase C18 column for the separation of eicosanoids.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid.
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to specifically detect the parent and daughter ions of 11-HEDE and the internal standard. This provides high sensitivity and specificity.
2. Chiral HPLC for Enantiomeric Separation:
-
To confirm the R-configuration of the produced 11-HETE, a chiral separation is necessary.
-
Utilize a chiral stationary phase (CSP) column suitable for the separation of fatty acid enantiomers.[5]
-
The mobile phase will typically be a non-polar solvent system (e.g., hexane/isopropanol).
-
The elution of the R and S enantiomers will be distinct, allowing for their identification and quantification.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound formation by COX-1 and COX-2.
Caption: Experimental workflow for this compound analysis.
Conclusion
Both COX-1 and COX-2 are capable of producing this compound from arachidonic acid, albeit as a minor byproduct of prostaglandin synthesis. While direct comparative kinetic data for this specific reaction is scarce, the significantly higher turnover number of COX-2 for prostaglandin formation suggests it may be a more potent producer of this compound when induced. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to quantitatively assess the formation of this compound by each COX isozyme, enabling further investigation into the biological significance of this intriguing eicosanoid. The use of sensitive analytical techniques such as LC-MS/MS combined with chiral chromatography is crucial for accurate and reliable results in this field of study.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Absolute Expression and Turnover Number of COX-1 and COX-2 in Human and Rodent Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
Potential Receptor Targets for 11(R)-HEDE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11(R)-hydroxyeicosadienoic acid (11(R)-HEDE) is a bioactive lipid metabolite derived from the enzymatic oxidation of eicosadienoic acid by cyclooxygenase (COX). While its biological activities are increasingly being recognized, a specific high-affinity cell surface receptor for this compound has yet to be definitively identified. This technical guide provides a comprehensive overview of the current state of knowledge regarding potential receptor targets for this compound. It summarizes the available quantitative data on its biological effects, details relevant experimental protocols, and presents signaling pathways of structurally related ligands to offer a framework for future research and drug discovery efforts.
The Elusive Receptor: Current Status
As of late 2025, dedicated research to identify a specific receptor for this compound is limited. The scientific literature does not contain reports of a receptor that binds this compound with high affinity and specificity, leading to the initiation of a downstream signaling cascade. Much of the research on hydroxyeicosanoid receptors has centered on other isomers, most notably 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) and its receptor, GPR31.
GPR31: A Case of Stereospecificity and a Ruled-Out Candidate
Given the structural similarity between this compound and 12(S)-HETE, the G protein-coupled receptor GPR31 was an initial protein of interest. However, evidence strongly suggests that GPR31 is not a primary receptor for this compound.
GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, mediating its effects on signaling pathways involved in cancer progression and neuropathic pain.[1][2][3][4][5] Studies have demonstrated that the binding of 12(S)-HETE to GPR31 is highly stereospecific. In competitive binding assays, 12(R)-HETE, the R-enantiomer of the natural ligand, is significantly less effective at displacing radiolabeled 12(S)-HETE from the receptor.[6] This indicates a strict structural requirement for the (S) configuration at the 12th carbon for optimal receptor interaction. While direct binding studies with this compound on GPR31 are not available, the demonstrated stereoselectivity of GPR31 makes it an improbable candidate for mediating the biological effects of this compound.
Signaling Pathway of the 12(S)-HETE/GPR31 Axis
The signaling cascade initiated by the binding of 12(S)-HETE to GPR31 is well-characterized and involves the activation of the Gαi/o subunit, leading to downstream activation of the MAPK/ERK and NF-κB pathways.[1][2][7]
Documented Biological Activities of this compound
Despite the absence of a known receptor, this compound has demonstrated distinct biological activities in cellular and organismal models, suggesting the existence of yet-unidentified molecular targets.
Induction of Cellular Hypertrophy and Cytochrome P450 Enzyme Expression
A recent study demonstrated that both 11(R)-HETE and its enantiomer, 11(S)-HETE, can induce cellular hypertrophy in the human lung adenocarcinoma cell line, RL-14.[8] This effect was accompanied by the upregulation of several cytochrome P450 (CYP) enzymes involved in xenobiotic metabolism and fatty acid oxidation. Notably, while both enantiomers were active, the (S)-enantiomer often exhibited a more pronounced effect.[8]
| Parameter | Cell Line | 11(R)-HETE Concentration | Observed Effect | Reference |
| Cellular Hypertrophy | RL-14 | Not specified | Induction of hypertrophic markers and increased cell surface area | [8] |
| CYP1B1 mRNA expression | RL-14 | Not specified | Significant upregulation | [8] |
| CYP1A1 mRNA expression | RL-14 | Not specified | Significant upregulation | [8] |
| CYP4F2 mRNA expression | RL-14 | Not specified | Significant upregulation | [8] |
| CYP4A11 mRNA expression | RL-14 | Not specified | Significant upregulation | [8] |
Regulation of Tentacle Regeneration in Hydra vulgaris
In the freshwater polyp Hydra vulgaris, endogenous 11-HETE, which was found to be predominantly the (R)-enantiomer, and exogenously applied synthetic 11(R)-HETE significantly enhanced the average number of tentacles during regeneration.[9] This suggests a role for this compound in developmental and regenerative processes.
| Parameter | Organism | 11(R)-HETE Concentration | Observed Effect | Reference |
| Tentacle Regeneration | Hydra vulgaris | Not specified | Significant enhancement of tentacle number | [9] |
| Bud Formation | Hydra vulgaris | Not specified | Inhibition | [9] |
Experimental Protocols
Assay for Cellular Hypertrophy and CYP Enzyme Induction in RL-14 Cells
This protocol is based on the methodology described by Hidayat et al. (2023).[8]
-
Cell Culture: Human lung adenocarcinoma cells (RL-14) are cultured in appropriate media until they reach a desired confluency.
-
Treatment: The culture medium is replaced with fresh medium containing either this compound at various concentrations or a vehicle control (e.g., ethanol).
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to allow for cellular responses.
-
Analysis of Cellular Hypertrophy:
-
Cells are fixed and stained with a suitable dye (e.g., phalloidin for actin filaments).
-
Images are captured using fluorescence microscopy.
-
Cell surface area is quantified using image analysis software.
-
-
Analysis of Gene Expression:
-
Total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative PCR (qPCR) is carried out using primers specific for target genes (e.g., CYP1B1, CYP1A1) and housekeeping genes for normalization.
-
-
Analysis of Protein Expression:
-
Total protein is extracted from the cells.
-
Protein concentration is determined using a suitable assay (e.g., BCA assay).
-
Western blotting is performed using primary antibodies against the target CYP enzymes and a loading control (e.g., β-actin).
-
Hydra vulgaris Regeneration Assay
This protocol is based on the methodology described by Di Marzo et al. (1993).[9]
-
Organism Culture: Hydra vulgaris are cultured in a suitable medium.
-
Decapitation: The head region (hypostome and tentacles) is surgically removed.
-
Treatment: The decapitated polyps are placed in fresh medium containing either synthetic this compound at a specific concentration or a vehicle control.
-
Observation: The regenerating polyps are observed daily under a dissecting microscope.
-
Quantification: The number of tentacles on each regenerating polyp is counted at specific time points (e.g., 24, 48, and 72 hours post-decapitation).
-
Statistical Analysis: The average number of tentacles per polyp is calculated for each treatment group and compared using appropriate statistical tests.
Future Directions and Conclusion
The identification of a specific receptor for this compound remains a critical gap in our understanding of its biological functions. The observed effects on cellular hypertrophy, gene expression, and tissue regeneration strongly suggest the existence of one or more molecular targets. Future research should focus on:
-
Receptor Screening: Employing unbiased screening approaches, such as affinity chromatography-mass spectrometry using a tagged this compound analog or functional screens with libraries of orphan G protein-coupled receptors.
-
Binding Assays: Conducting radioligand binding studies with tritiated this compound against a panel of potential candidate receptors.
-
Downstream Signaling Analysis: Elucidating the intracellular signaling pathways activated by this compound in responsive cell types to gain insights into the nature of its upstream receptor(s).
References
- 1. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]
- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Proton-Sensitive GPR31, GPR151, TASK1 and TASK3 in Common Skin Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR31 G protein-coupled receptor 31 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis, structure and biological activity of hydroxyeicosatetraenoic acids in Hydra vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 11(R)-HEDE and its Precursor in Inflammatory Response Pathways
A Note to the Reader: Scientific literature extensively details the roles of various hydroxyeicosatetraenoic acids (HETEs) and other lipid mediators in inflammation. However, there is a significant lack of specific research on 11(R)-hydroxy-12,14-eicosadienoic acid (11(R)-HEDE) and its direct role in inflammatory signaling pathways. The available information primarily points to its origin from the metabolism of eicosadienoic acid (EDA) by cyclooxygenase (COX) enzymes, particularly in macrophages[1].
Therefore, this guide will focus on the known inflammatory effects of its parent compound, eicosadienoic acid (EDA), and provide the theoretical framework for the biosynthesis of 11-HEDE. This approach allows for a data-driven exploration of the broader pathway, while acknowledging the current research gap concerning the specific functions of the this compound molecule itself.
Introduction to Eicosadienoic Acid (EDA) and its Metabolites
Eicosadienoic acid (Δ11,14-20:2; EDA) is a naturally occurring n-6 polyunsaturated fatty acid (PUFA) found in animal tissues. It is an elongation product of linoleic acid and can be further metabolized into several other fatty acids, including arachidonic acid (AA)[2][3][4]. Within inflammatory cells like macrophages, PUFAs are liberated from cell membranes and metabolized by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) into a vast array of bioactive lipid mediators that can either promote or resolve inflammation[5]. 11-HEDE is one such potential metabolite, formed from the action of COX on EDA[1].
Biosynthesis of 11-HEDE
The conversion of EDA to 11-HEDE is catalyzed by the lipoxygenase activity of cyclooxygenase enzymes[1]. The process begins with the release of EDA from the phospholipid pool of the cell membrane by phospholipase A2 (PLA2). The free EDA can then be oxygenated by COX to form a hydroperoxy intermediate, which is subsequently reduced to the hydroxy derivative, 11-HEDE.
Caption: Proposed Biosynthetic Pathway of 11-HEDE.
Role of Eicosadienoic Acid (EDA) in Macrophage Inflammatory Response
While data on this compound is scarce, studies on its precursor, EDA, in the murine macrophage cell line RAW264.7 provide insights into how this metabolic axis may function. When these macrophages are stimulated with the potent inflammatory agent lipopolysaccharide (LPS), EDA supplementation has been shown to modulate the production of key inflammatory mediators[2][4].
Quantitative Effects of EDA on Inflammatory Mediators
The following table summarizes the observed effects of EDA on LPS-stimulated RAW264.7 macrophages. The data indicates a differential, or mixed, effect on the inflammatory response, suggesting a complex regulatory role.
| Inflammatory Mediator | Effect of EDA Supplementation | Mechanism of Action | Reference |
| Nitric Oxide (NO) | Decreased Production | Downregulation of inducible nitric oxide synthase (iNOS) expression | [2] |
| Prostaglandin E₂ (PGE₂) | Increased Production | Upregulation of cyclooxygenase-2 (COX-2) expression | [2] |
| Tumor Necrosis Factor-α (TNF-α) | Increased Production | Not specified | [2][4] |
Table 1: Summary of Quantitative Data on the Effects of Eicosadienoic Acid (EDA) on LPS-Stimulated Macrophages.
These findings suggest that while EDA can suppress certain inflammatory outputs like NO production, it may enhance others, such as PGE₂ and TNF-α. This complex behavior highlights the nuanced roles that different PUFAs and their metabolites play in orchestrating the inflammatory response. The study concluded that EDA is a weaker pro-inflammatory agent than linoleic acid but not as anti-inflammatory as its metabolite, sciadonic acid[2][3].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of scientific findings. Below are summarized protocols based on the study of EDA's effects on murine macrophages[2][4].
Cell Culture and Fatty Acid Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere.
-
Fatty Acid Preparation: Eicosadienoic acid (EDA) is dissolved in ethanol and then complexed with bovine serum albumin (BSA) to facilitate its delivery to cells in culture.
-
Treatment: Cells are seeded in appropriate culture plates. After reaching desired confluency, the culture medium is replaced with serum-free medium containing the EDA-BSA complex at various concentrations (e.g., 0, 25, 50, 100 µM) for a specified period (e.g., 24 hours).
Induction of Inflammatory Response
-
Stimulus: Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).
-
Procedure: Following the pre-incubation with EDA, cells are stimulated with LPS (e.g., 1 µg/mL) for a defined time course (e.g., 24 hours) to induce an inflammatory response.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent assay.
-
Prostaglandin E₂ (PGE₂) and Cytokine Assays: The concentrations of PGE₂ and cytokines like TNF-α in the culture medium are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis for iNOS and COX-2:
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: General Experimental Workflow for Studying EDA Effects.
Conclusion and Future Directions
The study of lipid mediators in inflammation is a rapidly evolving field. While the specific biological functions of this compound remain to be elucidated, the available research on its precursor, eicosadienoic acid, demonstrates that this n-6 PUFA pathway is biologically active and capable of modulating key inflammatory responses in macrophages.
Future research is critically needed to:
-
Isolate and characterize the specific biological activities of pure this compound and its stereoisomer, 11(S)-HEDE.
-
Identify potential receptors and downstream signaling cascades activated by these molecules.
-
Determine the profile of 11-HEDE production in various primary immune cells and in in vivo models of inflammation.
-
Elucidate whether 11-HEDE acts as a pro-inflammatory, anti-inflammatory, or pro-resolving mediator.
Answering these questions will clarify the role of the EDA-HEDE axis in the complex network of lipid mediators that govern health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - ProQuest [proquest.com]
- 5. Frontiers | Crystalline silica-induced proinflammatory eicosanoid storm in novel alveolar macrophage model quelled by docosahexaenoic acid supplementation [frontiersin.org]
The Role of 11(R)-HEDE in Physiological Signaling: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
11(R)-hydroxy-5,8,12,14-eicosatetraenoic acid, or 11(R)-HEDE, is an R enantiomer of 11-hydroxyeicosatetraenoic acid (11-HETE), an eicosanoid derived from arachidonic acid metabolism. Emerging research has identified a significant role for this compound in cellular signaling, particularly in the context of cardiac physiology. This technical guide provides a comprehensive overview of the current understanding of this compound's physiological functions, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its activity. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of targeting this compound and its associated pathways.
Introduction
Eicosanoids, a class of signaling lipids derived from the oxygenation of 20-carbon fatty acids, are critical mediators of a wide array of physiological and pathological processes. Among these, the hydroxyeicosatetraenoic acids (HETEs) have garnered significant attention for their diverse biological activities. This compound is a specific stereoisomer of 11-HETE, and its biological functions are an active area of investigation. This guide synthesizes the current knowledge on this compound, with a particular focus on its role in inducing cellular hypertrophy in cardiomyocytes, a process linked to various cardiovascular diseases.
Biosynthesis of this compound
This compound is primarily formed from the metabolism of arachidonic acid. One of the key enzymes involved in its synthesis is cytochrome P450 1B1 (CYP1B1)[1][2]. Additionally, some evidence suggests that this compound can be produced from 11Z,14Z-eicosadienoic acid by cyclooxygenase (COX) enzymes in a lipoxygenase-type reaction. The stereospecific synthesis of this compound highlights the precise enzymatic control over the generation of bioactive lipids.
Physiological Signaling Pathways of this compound
The most well-characterized physiological role of this compound to date is its ability to induce cellular hypertrophy in cardiomyocytes[1][2]. This effect is intrinsically linked to the upregulation of CYP1B1, suggesting a potential feed-forward mechanism.
Induction of Cardiac Hypertrophy
Studies have demonstrated that both this compound and its enantiomer, 11(S)-HEDE, can induce cellular hypertrophy in the human fetal ventricular cardiomyocyte cell line, RL-14[1][2]. This hypertrophic response is characterized by an increase in cell surface area and the expression of key hypertrophic markers.
Upregulation of CYP1B1
A central aspect of this compound's signaling is its ability to upregulate the expression of CYP1B1 at both the mRNA and protein levels[1][2]. While the precise upstream signaling cascade remains to be fully elucidated, it is hypothesized that as a lipid molecule, this compound may interact with nuclear receptors to modulate gene expression. The regulation of CYP1B1 expression is known to be complex, involving transcription factors such as the aryl hydrocarbon receptor (AhR)[3][4].
The downstream effects of increased CYP1B1 in this context are thought to contribute to the hypertrophic phenotype, potentially through the generation of other bioactive metabolites.
Quantitative Data
The following tables summarize the quantitative data from studies investigating the effects of this compound and its enantiomer on cardiomyocyte hypertrophy.
Table 1: Effect of 11-HETE Enantiomers on Hypertrophic Marker Gene Expression in RL-14 Cardiomyocytes [2]
| Marker | Treatment (20 µM, 24h) | Fold Increase vs. Control |
| β/α-MHC Ratio | 11(R)-HETE | 1.32 |
| 11(S)-HETE | 1.07 | |
| ACTA-1 | 11(R)-HETE | 0.46 |
| 11(S)-HETE | 2.82 | |
| ANP | 11(S)-HETE | 2.31 |
| β-MHC | 11(S)-HETE | 4.99 |
Table 2: Effect of 11(S)-HETE on CYP Enzyme Protein Levels in RL-14 Cardiomyocytes
| Protein | Treatment (20 µM, 24h) | Fold Increase vs. Control |
| CYP1B1 | 11(S)-HETE | 1.86 |
| CYP4F2 | 11(S)-HETE | 1.53 |
| CYP4A11 | 11(S)-HETE | 1.52 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the physiological effects of this compound.
Cardiomyocyte Hypertrophy Assay
Objective: To assess the hypertrophic effect of this compound on cardiomyocytes.
Materials:
-
Human fetal ventricular cardiomyocyte cell line (RL-14)
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound solution (in a suitable solvent like ethanol)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR
-
Reagents for protein extraction and Western blotting
-
Phase-contrast microscope with imaging software
Procedure:
-
Cell Culture: Culture RL-14 cells in appropriate media until they reach the desired confluency.
-
Treatment: Treat the cells with 20 µM this compound for 24 hours. A vehicle control (e.g., ethanol) should be run in parallel.
-
Analysis:
-
Gene Expression: Harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Protein Expression: Lyse a separate set of treated cells, quantify total protein, and perform Western blotting to determine the protein levels of CYP1B1.
-
Cell Size: Capture images of the cells using a phase-contrast microscope and measure the cell surface area using appropriate image analysis software.
-
Quantitative Real-Time PCR (RT-qPCR) for Hypertrophic Markers
Objective: To quantify the gene expression of cardiac hypertrophy markers.
Procedure:
-
RNA Isolation: Isolate total RNA from treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for ANP, BNP, β-MHC, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blot for CYP1B1 Protein
Objective: To measure the protein levels of CYP1B1.
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody against CYP1B1, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
CYP1B1 Enzymatic Activity Assay
Objective: To measure the catalytic activity of CYP1B1.
Procedure:
-
Reaction Setup: In a microplate, combine human recombinant CYP1B1 or human liver microsomes with a reaction buffer.
-
Substrate Addition: Add a fluorogenic substrate for CYP1B1 (e.g., 7-ethoxyresorufin).
-
Initiation: Start the reaction by adding NADPH.
-
Measurement: Measure the increase in fluorescence over time, which corresponds to the formation of the fluorescent product (resorufin).
-
Data Analysis: Calculate the rate of the reaction to determine CYP1B1 activity.
Other Potential Physiological Roles
While the role of this compound in cardiac hypertrophy is the most extensively studied, its involvement in other physiological and pathological processes is an area of active research. Given that other HETEs are implicated in inflammation and cancer, it is plausible that this compound may also have functions in these areas[5][6]. Further investigation is required to delineate these potential roles.
Conclusion
This compound is an emerging bioactive lipid with a defined role in inducing cardiomyocyte hypertrophy through a signaling pathway involving the upregulation of CYP1B1. This technical guide provides a foundational understanding of this compound's physiological signaling, supported by quantitative data and detailed experimental protocols. As research in this field progresses, a more comprehensive picture of this compound's functions will undoubtedly emerge, potentially revealing new therapeutic targets for cardiovascular diseases and other conditions. The methodologies and information presented herein are intended to facilitate further exploration into the complex and intriguing world of eicosanoid signaling.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. biocompare.com [biocompare.com]
- 3. Aryl hydrocarbon receptor-dependent upregulation of Cyp1b1 by TCDD and diesel exhaust particles in rat brain microvessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-naphthoflavone-induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydroepiandrosterone affects the expression of multiple genes in rat liver including 11 beta-hydroxysteroid dehydrogenase type 1: a cDNA array analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene expression elucidates functional impact of polygenic risk for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 11(R)-HEDE as a Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease. 11(R)-hydroxyeicosatetraenoic acid (11(R)-HEDE), a cyclooxygenase-derived metabolite of arachidonic acid, serves as an excellent internal standard for mass spectrometry-based lipidomics workflows.[1] Its structural similarity to endogenous eicosanoids, yet distinct mass, allows for the correction of variability during sample preparation and analysis, ensuring high-quality, quantifiable data. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in lipidomics research.
Application Notes
This compound is particularly suited as a non-endogenous internal standard in targeted and untargeted lipidomics studies for several key reasons:
-
Chemical Stability: this compound is a stable molecule, ensuring consistency across multiple experimental runs.
-
Structural Similarity: Its eicosanoid structure mimics the behavior of many classes of signaling lipids during extraction and chromatographic separation.
-
Distinct Mass: With a unique mass-to-charge ratio (m/z), it is readily distinguishable from endogenous lipids in complex biological matrices.
-
Commercial Availability: High-purity this compound is commercially available, facilitating its standardization across different laboratories.
The use of a stable, non-endogenous internal standard like this compound is crucial for mitigating matrix effects and variations in instrument response, which are common challenges in LC-MS/MS-based lipid analysis.[2][3]
Quantitative Data Summary
The following tables provide representative data from a typical lipidomics experiment using a non-endogenous internal standard, illustrating the performance metrics that can be achieved. While this data is illustrative, it reflects the expected outcomes when using a well-characterized internal standard like this compound.
Table 1: Calibration Curve for a Representative Analyte using an Internal Standard
| Analyte Concentration (ng/mL) | Peak Area Ratio (Analyte/Internal Standard) |
| 0.1 | 0.025 |
| 0.5 | 0.128 |
| 1.0 | 0.255 |
| 5.0 | 1.275 |
| 10.0 | 2.548 |
| 50.0 | 12.740 |
| 100.0 | 25.495 |
Table 2: Precision and Accuracy Data
| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 1.0 | 0.98 | 98.0 | 5.2 |
| Medium | 10.0 | 10.15 | 101.5 | 3.8 |
| High | 80.0 | 79.20 | 99.0 | 2.5 |
Table 3: Recovery Assessment
| Matrix | Analyte Spike Level (ng/mL) | Mean Recovery (%) |
| Plasma | 5 | 92.3 |
| Tissue Homogenate | 10 | 88.7 |
| Cell Lysate | 2 | 95.1 |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol describes a modified Bligh and Dyer method for the extraction of lipids from various biological matrices.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell pellet)
-
This compound internal standard solution (1 µg/mL in ethanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a glass centrifuge tube, add 100 µL of the biological sample.
-
Spike the sample with 10 µL of the 1 µg/mL this compound internal standard solution.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol provides a general method for the quantification of eicosanoids and other lipids using this compound as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (80:20, v/v)
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Internal Standard): Precursor ion (m/z) 319.2 -> Product ion (m/z) 167.1
-
Analyte-specific transitions: To be determined based on the target lipids. For example, for 12-HETE: Precursor ion (m/z) 319.2 -> Product ion (m/z) 179.1.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the analyte standards.
-
Quantify the analyte in the biological samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway
While a specific receptor for this compound has not been definitively identified, it is hypothesized to signal through pathways similar to other HETEs, which often involve G-protein coupled receptors (GPCRs) and subsequent activation of downstream kinase cascades.[4][5]
Caption: Putative signaling pathway for this compound.
Experimental Workflow
The following diagram illustrates the complete experimental workflow for a lipidomics study utilizing an internal standard.
Caption: Lipidomics experimental workflow using an internal standard.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 11(R)-HEDE Analysis in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive lipid mediator derived from arachidonic acid through enzymatic and non-enzymatic pathways. It belongs to the hydroxyeicosatetraenoic acid (HETE) family of oxidized fatty acids, which are implicated in a variety of physiological and pathological processes. While the roles of other HETE isomers are more extensively studied, 11(R)-HETE is gaining attention for its potential involvement in inflammation, cell proliferation, and cardiovascular function. As a result, accurate and robust methods for the quantification of 11(R)-HEDE in biological tissues are crucial for advancing our understanding of its role in health and disease, and for the development of novel therapeutics targeting its pathways.
This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in various tissue matrices. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the high sensitivity and specificity required for the analysis of low-abundance lipids like this compound.
Data Presentation
The following table summarizes the reported levels of 11-HETE in different tissues. It is important to note that concentrations can vary significantly based on the species, physiological state, and analytical methodology used.
| Tissue | Species | Condition | Concentration (ng/g wet weight or other units) | Reference |
| Brain | Rat | Normal | 1288 ± 66 ng/g | [1] |
| Brain | Rat | Ischemic (72h) | 1663 ± 147 ng/g | [1] |
| Lung | Human | Baseline (perfused) | Present, but lower than 5-HETE and 15-HETE | [2] |
| Lung | Human | Stimulated with A23187 (perfused) | Detected at lower levels compared to 5-HETE | [2] |
| Liver | Human | Non-alcoholic steatohepatitis (NASH) | Significantly higher than controls | [3] |
Experimental Protocols
This section outlines a general protocol for the extraction and quantification of this compound from tissue samples. This protocol may require optimization depending on the specific tissue type and the instrumentation used.
Materials and Reagents
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Formic Acid, Acetic Acid.
-
Internal Standard: Deuterated this compound (e.g., this compound-d8)
-
Solid Phase Extraction (SPE) Cartridges: C18 or similar reversed-phase cartridges.
-
Homogenizer: Tissue homogenizer (e.g., bead beater or Potter-Elvehjem).
-
Centrifuge: Refrigerated centrifuge capable of reaching >10,000 x g.
-
Nitrogen Evaporator: For solvent evaporation.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
Sample Preparation Workflow
Caption: Experimental workflow for this compound sample preparation from tissues.
Detailed Protocol
-
Tissue Collection and Storage:
-
Excise the tissue of interest as quickly as possible to minimize post-mortem changes in lipid metabolism.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Store the frozen tissue at -80°C until analysis.
-
-
Homogenization and Extraction:
-
On dry ice, weigh a small piece of the frozen tissue (typically 20-50 mg).
-
Transfer the weighed tissue to a pre-chilled homogenization tube containing ceramic beads and an appropriate volume of ice-cold methanol (e.g., 1 mL).
-
Add a known amount of the deuterated internal standard (e.g., this compound-d8) to the methanol.
-
Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is obtained.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the extracted lipids.
-
-
Purification by Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the HETEs from the cartridge using a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
Collect the eluate.
-
-
Final Preparation and LC-MS/MS Analysis:
-
Evaporate the solvent from the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase (e.g., 100 µL).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system. Separation is typically achieved using a C18 reversed-phase column with a gradient elution of water and acetonitrile or methanol, both containing a small amount of formic or acetic acid to improve ionization.
-
Detection and quantification are performed using multiple reaction monitoring (MRM) in negative ion mode. The transitions from the precursor ion ([M-H]⁻) to specific product ions for both the analyte and the internal standard are monitored.
-
Hypothesized Signaling Pathway of this compound
While a specific receptor for this compound has not been definitively identified, evidence suggests that HETEs can exert their biological effects through G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothesized signaling pathway for this compound, leading to downstream cellular responses.
Caption: Hypothesized signaling pathway for this compound via a G-protein coupled receptor.
References
Application Notes and Protocols for High-Purity 11(R)-HEDE
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(R)-hydroxyeicosadienoic acid (11(R)-HEDE) is a bioactive lipid metabolite derived from the enzymatic oxidation of 11Z,14Z-eicosadienoic acid by cyclooxygenase (COX) enzymes in a lipoxygenase-type reaction.[1] As a product of the COX pathway, its quantification is sometimes utilized as a measure of COX activity.[1][2] Recent research has unveiled its potential role in inducing cellular hypertrophy, particularly in cardiomyocytes, suggesting its involvement in physiological and pathophysiological processes.[3] These application notes provide an overview of the commercial sources, biological activities, and detailed protocols for the utilization of high-purity this compound in research settings.
Commercial Sources of High-Purity this compound
High-purity this compound (≥98%) is available from several commercial suppliers, ensuring its accessibility for research purposes. It is typically supplied as a solution in ethanol and should be stored at -20°C for long-term stability. For experimental use, the ethanol solvent should be evaporated under a gentle stream of nitrogen and the compound reconstituted in a suitable buffer or cell culture medium.
Table 1: Commercial Supplier Information for High-Purity this compound
| Supplier | Product Name | Purity | Formulation | Storage |
| Cayman Chemical | This compound | ≥98% | A solution in ethanol | -20°C |
| MedchemExpress | This compound | ≥98% | A solution in ethanol | -20°C |
Note: This product is for research use only and not for human or veterinary use.[1]
Biological Activity and Signaling Pathways
Recent studies have demonstrated that this compound can induce cellular hypertrophy in human cardiomyocytes. This effect is associated with the upregulation of hypertrophic markers and an increase in the expression of several cytochrome P450 (CYP) enzymes, notably CYP1B1.[3] While the precise signaling cascade is an active area of investigation, a putative pathway can be proposed based on these findings. It is hypothesized that this compound may interact with a yet-to-be-identified cell surface or nuclear receptor, initiating a signaling cascade that leads to the transcriptional upregulation of hypertrophic genes and CYP enzymes. The increased CYP1B1 activity may further contribute to the production of other bioactive metabolites, creating a feedback loop or downstream signaling events.
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices such as cell culture supernatant or cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
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This compound standard (from a commercial source)
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Deuterated internal standard (e.g., 11-HEDE-d8)
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LC-MS/MS grade solvents (acetonitrile, methanol, water, formic acid)
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Solid-phase extraction (SPE) cartridges (C18)
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LC-MS/MS system with a C18 column
Procedure:
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Sample Preparation (Liquid-Liquid Extraction or SPE):
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To 100 µL of sample (e.g., cell culture supernatant), add 10 µL of the internal standard solution.
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Acidify the sample with 0.1% formic acid.
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For liquid-liquid extraction, add 3 volumes of ethyl acetate, vortex, and centrifuge. Collect the organic layer. Repeat the extraction.
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For SPE, condition a C18 cartridge with methanol followed by water. Load the acidified sample. Wash with water and then 20% methanol. Elute with methanol or acetonitrile.
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Evaporate the solvent from the extracted sample under a stream of nitrogen.
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Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
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LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (90:10, v/v)
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Gradient: A linear gradient from 30% to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS Detection: Negative ion mode electrospray ionization (ESI-).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 323.2 -> Product ion (m/z) 179.1
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Internal Standard (11-HEDE-d8): Precursor ion (m/z) 331.2 -> Product ion (m/z) 184.1
-
-
-
Data Analysis:
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Construct a calibration curve using known concentrations of the this compound standard.
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Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
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Protocol 2: Induction of Cardiomyocyte Hypertrophy with this compound
This protocol describes a method to induce a hypertrophic response in a human cardiomyocyte cell line using this compound, based on published findings.[3]
Materials:
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Human cardiomyocyte cell line (e.g., AC16 or iPSC-derived cardiomyocytes)
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Appropriate cell culture medium and supplements
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This compound
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Fetal Bovine Serum (FBS)
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Phosphate-buffered saline (PBS)
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Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody, DAPI) or qRT-PCR (primers for hypertrophic markers like ANP, BNP, β-MHC)
Procedure:
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Cell Culture:
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Culture human cardiomyocytes according to the supplier's recommendations.
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Plate the cells in appropriate culture vessels (e.g., 24-well plates for immunofluorescence, 6-well plates for qRT-PCR) and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
-
Serum Starvation:
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Before treatment, aspirate the growth medium and wash the cells once with PBS.
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Replace the medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours. This helps to reduce basal signaling and synchronize the cells.
-
-
This compound Treatment:
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Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute it to the desired final concentrations in the serum-free/low-serum medium. An effective concentration range to test would be 1-20 µM.[3]
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Aspirate the starvation medium and add the medium containing different concentrations of this compound or a vehicle control (medium with the same final concentration of the solvent).
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Incubate the cells for 24-48 hours.
-
-
Assessment of Hypertrophy:
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Immunofluorescence for Cell Size:
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Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
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Block with 5% BSA.
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Incubate with a primary antibody against a cardiomyocyte marker (e.g., α-actinin).
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Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.
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Image the cells using a fluorescence microscope and quantify the cell surface area using image analysis software (e.g., ImageJ).
-
-
qRT-PCR for Hypertrophic Markers:
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA.
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Perform quantitative real-time PCR using primers for hypertrophic marker genes (e.g., ANP, BNP, MYH7). Normalize the expression to a housekeeping gene (e.g., GAPDH).
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-
Table 2: Quantitative Data on this compound Induced Changes in Cardiomyocytes
| Parameter | Treatment (20 µM this compound) | Fold Change vs. Control | Reference |
| β/α-MHC gene expression | 24 hours | 132% increase | [3] |
| ACTA-1 gene expression | 24 hours | 46% increase | [3] |
| CYP1B1 mRNA expression | 24 hours | 116% increase | [3] |
| CYP1A1 mRNA expression | 24 hours | 112% increase | [3] |
| CYP4F2 mRNA expression | 24 hours | 167% increase | [3] |
| CYP4A11 mRNA expression | 24 hours | 70% increase | [3] |
Conclusion
High-purity this compound is a valuable research tool for investigating the COX pathway and its downstream biological effects. The recent discovery of its role in inducing cardiomyocyte hypertrophy opens up new avenues for research in cardiovascular physiology and pathology. The protocols provided herein offer a starting point for researchers to explore the functions of this intriguing lipid mediator. Further studies are warranted to fully elucidate the signaling pathways and cellular receptors involved in this compound's actions.
References
Troubleshooting & Optimization
improving solubility of 11(R)-HEDE in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 11(R)-HEDE in aqueous buffers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
This compound (11(R)-hydroxy-12E,14Z-eicosadienoic acid) is an eicosanoid, a class of lipid signaling molecules derived from 20-carbon polyunsaturated fatty acids.[1] Its structure contains a long hydrocarbon chain, which makes it hydrophobic and thus poorly soluble in water-based solutions like most biological buffers.
Q2: What is the recommended solvent for creating a stock solution of this compound?
For creating a concentrated stock solution, organic solvents are recommended. This compound is soluble in solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3] It is common practice to dissolve eicosanoids in an organic solvent first, which can then be diluted into an aqueous buffer.[4]
Q3: What is the maximum solubility of this compound in common solvents?
The solubility of this compound can vary. The table below summarizes the approximate solubility in various solvents.
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 50 mg/mL[2][3] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[2][3] |
| Ethanol | 50 mg/mL[2][3] |
| PBS (pH 7.2) | 1 mg/mL[2][3] |
Q4: How should I prepare a working solution of this compound in my aqueous buffer?
To prepare a working solution, the concentrated organic stock solution should be serially diluted into your aqueous buffer of choice. It is crucial to add the stock solution to the buffer slowly while vortexing or stirring to prevent precipitation. For sensitive applications like cell-based assays, ensure the final concentration of the organic solvent is low (typically ≤0.1%) to avoid off-target effects.[5]
Q5: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for more than a day.[4] Due to its hydrophobic nature, it may come out of solution over time. For long-term storage, it is best to keep it in an organic solvent at -20°C or lower.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The final concentration of the organic co-solvent is too low. | • Decrease the final concentration of this compound.• Add the organic stock solution to the aqueous buffer very slowly while vigorously vortexing.• Consider using a carrier protein like bovine serum albumin (BSA) in your buffer, as hydrophobic molecules often bind to albumin.[5] |
| Inconsistent or unexpected experimental results. | The organic solvent (e.g., DMSO, ethanol) is affecting the biological system. This compound has degraded or precipitated out of solution. | • Always run a vehicle control experiment containing the same final concentration of the organic solvent used to dissolve the this compound.• Prepare fresh working solutions for each experiment from a frozen organic stock.• Ensure the final solvent concentration is kept to a minimum (e.g., <0.1% DMSO).[5] |
| Difficulty dissolving the initial solid this compound. | The compound may require energy to dissolve fully in the organic solvent. | • After adding the organic solvent, gently warm the solution and/or sonicate in a water bath to aid dissolution.[6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.
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Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.
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Solvent Addition: Add the appropriate volume of absolute ethanol to the vial to achieve the desired concentration. For example, for 1 mg of this compound, add 100 µL of ethanol for a 10 mg/mL solution.
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Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, sonicate in a room temperature water bath for a few minutes to ensure complete dissolution.
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Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
This protocol outlines the dilution of the organic stock solution into an aqueous buffer.
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Preparation: Thaw the frozen organic stock solution of this compound and bring it to room temperature.
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Buffer Preparation: Prepare the desired volume of your aqueous buffer (e.g., PBS, HBSS).
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Dilution: While vigorously vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to reach the final desired concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
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Final Mix: Continue to vortex for an additional 30 seconds to ensure homogeneity.
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Usage: Use the freshly prepared aqueous working solution immediately for your experiments. Do not store aqueous solutions of this compound for extended periods.[4]
Visualizations
Caption: Workflow for preparing an aqueous working solution of this compound.
Caption: Troubleshooting logic for addressing this compound precipitation.
References
- 1. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mpbio.com [mpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in 11(R)-HEDE HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 11(R)-hydroxy-12(E),14(Z)-eicosadienoic acid (11(R)-HEDE).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. A tailing factor greater than 1.2 is generally considered an indication of peak tailing. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for an acidic compound like this compound (predicted pKa ≈ 4.78) in reverse-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The most common causes include:
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Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety of this compound, leading to a secondary retention mechanism that causes tailing.
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Mobile Phase pH Close to pKa: If the mobile phase pH is close to the pKa of this compound, the compound will exist in both its protonated (less polar) and deprotonated (more polar) forms, resulting in a broadened and tailing peak.
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Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to peak tailing.
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Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.
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Sample Overload: Injecting too concentrated a sample can saturate the column, leading to poor peak shape.
Q3: How can I prevent peak tailing in my this compound analysis?
A3: Proactive measures can significantly reduce the likelihood of peak tailing. Consider the following:
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Use High-Quality, End-Capped Columns: Employ a high-quality C18 column with good end-capping to minimize the number of free silanol groups.
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Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 pH units below the pKa of this compound (i.e., pH < 3.3) to keep the analyte in its protonated, non-ionized form.
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Proper Sample Preparation: Utilize solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components.
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Regular System Maintenance: Routinely flush the column and the entire HPLC system to prevent contamination.
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Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep connection lengths as short as possible.
Troubleshooting Guide for Peak Tailing in this compound Analysis
This guide provides a systematic approach to identifying and resolving peak tailing issues.
Problem: Asymmetrical peak shape (tailing) observed for this compound.
Below is a step-by-step troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for peak tailing in this compound HPLC analysis.
Detailed Troubleshooting Steps in Q&A Format
Q: My this compound peak is tailing. What is the first thing I should check?
A: The first and most critical parameter to check is the mobile phase pH . Since this compound is an acidic compound with a predicted pKa of approximately 4.78, the mobile phase pH should be at least 1.5 to 2 pH units below this value to ensure the analyte is in its non-ionized (protonated) form. An ionized analyte is more polar and can have secondary interactions with the silica backbone of the column, leading to peak tailing.
-
Recommended Action: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.0 using a weak acid like formic acid or acetic acid (typically at a concentration of 0.1%).
Q: I've adjusted the pH, but the peak is still tailing. What's next?
A: If adjusting the pH did not resolve the issue, assess the health of your HPLC column . Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, exposing more active silanol sites.
-
Recommended Actions:
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Flush the column: Flush the column with a strong, non-polar solvent (e.g., isopropanol or a high percentage of acetonitrile) to remove any strongly adsorbed contaminants.
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Replace the column: If flushing does not improve the peak shape, the column may be irreversibly damaged. Replace it with a new, high-quality, end-capped C18 column.
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Q: I'm using a new column and the correct mobile phase pH, but still see tailing. What other factors could be at play?
A: At this point, you should investigate system and method parameters .
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Sample Overload: Injecting too much analyte can saturate the stationary phase.
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Recommended Action: Try diluting your sample or reducing the injection volume.
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Extra-Column Volume: Excessive volume between the injector, column, and detector can cause peak broadening and tailing.
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Recommended Action: Inspect your system for any long or wide-bore tubing and ensure all fittings are secure and properly seated to minimize dead volume.
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-
Sample Solvent Effects: If your sample is dissolved in a solvent much stronger than your initial mobile phase, it can cause peak distortion.
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Recommended Action: Whenever possible, dissolve your sample in the initial mobile phase.
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Experimental Protocol for this compound Analysis
The following is a recommended starting method for the HPLC analysis of this compound and related eicosanoids, designed to minimize peak tailing.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18) |
| Mobile Phase A | Water with 0.1% Acetic Acid (pH ≈ 2.8) |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm (for conjugated dienes in HETEs) |
| Injection Volume | 10-20 µL |
Note: This is a starting point. The mobile phase gradient may need to be optimized depending on the complexity of the sample matrix and the other eicosanoids of interest. For more complex mixtures, a gradient elution may be necessary.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the potential causes of peak tailing and the corresponding corrective actions.
Caption: Relationship between causes of peak tailing and their solutions.
Technical Support Center: 11(R)-HEDE Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 11(R)-hydroxy-12(Z),14(E)-eicosadienoic acid (11(R)-HEDE) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for this compound detection?
A1: For optimal sensitivity, this compound and other eicosanoids are typically analyzed in negative electrospray ionization (ESI) mode. The carboxylic acid moiety is readily deprotonated, forming a [M-H]⁻ ion, which is the precursor ion for MS/MS analysis.
Q2: What are the typical MRM transitions for this compound?
A2: The exact MRM (Multiple Reaction Monitoring) transitions should be optimized in your laboratory. However, based on the structure of this compound (exact mass: 324.2664 g/mol ) and data from the closely related isomer 11-HETE, a common precursor ion and potential product ions are provided in the table below.
Q3: I am not seeing any peak for this compound. What are the common causes?
A3: Several factors could lead to a lack of signal. First, verify your sample preparation technique, as eicosanoids can be present at low concentrations and are susceptible to degradation. Ensure efficient extraction and minimize sample handling time. Second, confirm your LC-MS/MS method parameters, including the mobile phase composition, gradient, and column chemistry, are suitable for eicosanoid analysis. Finally, check the instrument settings, such as the ionization source parameters and detector voltage, to ensure they are optimized for sensitivity.
Q4: My peak shape for this compound is poor. How can I improve it?
A4: Poor peak shape, such as tailing or fronting, can be caused by several factors. Ensure your analytical column is not overloaded by injecting a smaller sample volume or diluting your sample. Check the pH of your mobile phase; for acidic compounds like this compound, a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape. Also, inspect your LC system for any dead volumes or blockages.
Q5: How can I ensure accurate quantification of this compound?
A5: For accurate quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. An ideal internal standard for this compound would be deuterated this compound (e.g., this compound-d8). The SIL-IS will co-elute with the analyte and experience similar ionization and fragmentation, allowing for correction of matrix effects and variations in sample preparation and instrument response.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Signal | Inefficient sample extraction. | Use a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol for eicosanoids. Ensure all steps are performed at low temperatures to minimize degradation. |
| Suboptimal ionization. | Optimize ESI source parameters, including spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. Ensure the mobile phase is compatible with negative ion mode (e.g., contains a weak acid like formic acid). | |
| Incorrect MRM transitions. | Infuse a standard solution of this compound to determine the optimal precursor and product ions and their corresponding collision energies. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Matrix effects from the sample. | Improve sample cleanup by optimizing the SPE wash steps. Consider using a divert valve to direct the early and late eluting, non-target compounds to waste. | |
| Poor Peak Shape | Column overload. | Reduce the injection volume or dilute the sample. |
| Inappropriate mobile phase pH. | Add a small amount of formic acid (e.g., 0.02-0.1%) to the mobile phase to ensure the carboxylic acid group is in a consistent protonation state. | |
| Column degradation. | Replace the analytical column with a new one of the same type. | |
| Inconsistent Results | Sample degradation. | Store samples at -80°C and process them on ice. Avoid repeated freeze-thaw cycles. |
| Inconsistent sample preparation. | Use an automated liquid handler for sample preparation if possible. Ensure consistent timing for all extraction and evaporation steps. | |
| Instrument instability. | Perform regular calibration and tuning of the mass spectrometer. Monitor system suitability by injecting a standard sample at the beginning and end of each batch. |
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the detection of this compound. These values should be used as a starting point and optimized for your specific instrument and experimental conditions.
| Parameter | Value | Notes |
| Precursor Ion (Q1) | m/z 323.3 | Corresponds to the [M-H]⁻ ion of this compound. Based on the molecular weight of 324.5 g/mol . |
| Product Ion (Q3) | m/z 167.1 | A common fragment ion for 11-HETE, likely a major fragment for this compound as well. Other product ions should be investigated. |
| Ionization Mode | Negative ESI | --- |
| Collision Energy (CE) | Instrument dependent | Optimize by infusing a standard and ramping the collision energy to find the value that yields the highest product ion intensity. |
| Internal Standard | This compound-d8 | Recommended for accurate quantification. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Biological Fluids
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Sample Pre-treatment: To 1 mL of plasma or serum, add 10 µL of an internal standard solution (e.g., 100 ng/mL this compound-d8 in ethanol) and 2 mL of methanol. Vortex for 30 seconds to precipitate proteins.
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Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C.
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Supernatant Collection: Carefully collect the supernatant.
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SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by washing with 3 mL of methanol followed by 3 mL of water.
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Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar interferences.
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Elution: Elute the this compound and internal standard with 2 mL of methanol into a clean collection tube.
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Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Flow Rate: 0.3 mL/min.
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Gradient:
-
0-1 min: 30% B
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1-10 min: 30% to 95% B
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10-12 min: 95% B
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12.1-15 min: 30% B (re-equilibration)
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-
Injection Volume: 5 µL.
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MS System: Triple quadrupole mass spectrometer.
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Ion Source: Electrospray Ionization (ESI).
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Scan Type: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: this compound signaling via the HCA3 receptor.
Technical Support Center: Chiral Separation of 11-HEDE Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of 11-hydroxyeicosatetraenoic acid (11-HEDE) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of 11-HEDE isomers?
A1: The main challenges include:
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Structural Similarity: The (R) and (S) enantiomers of 11-HEDE have identical chemical formulas and connectivity, making them difficult to separate.
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Analyte Instability: 11-HEDE is an oxylipin, a class of molecules prone to degradation and autoxidation. Proper sample handling and the use of antioxidants are crucial.
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Method Development: Selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase composition can be time-consuming and requires a systematic approach.
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Low Concentrations in Biological Samples: The typically low abundance of 11-HEDE in biological matrices necessitates sensitive detection methods and efficient sample preparation.
Q2: Which type of chiral stationary phase (CSP) is most suitable for separating 11-HEDE isomers?
A2: Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, are widely used and have shown success in separating hydroxy fatty acid enantiomers. Columns such as Daicel's CHIRALPAK® AD-H, AS-H, or IC are excellent starting points for method development. For acidic compounds like 11-HEDE, anion-exchange CSPs can also be effective.
Q3: What are the recommended mobile phases for the chiral separation of 11-HEDE?
A3: Both normal-phase and reversed-phase chromatography can be employed:
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Normal-Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is common. The addition of a small percentage of an acidic modifier (e.g., 0.1% acetic acid or trifluoroacetic acid) is often necessary to improve peak shape and resolution for acidic analytes like 11-HEDE.
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Reversed-Phase: A mixture of acetonitrile and water with an acidic additive (e.g., 0.1% formic acid) is a typical mobile phase.
Q4: How can I improve the resolution between the 11(R)-HEDE and 11(S)-HEDE peaks?
A4: To enhance resolution, consider the following:
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Optimize Mobile Phase Composition: Systematically vary the ratio of the polar modifier in normal-phase or the organic solvent in reversed-phase.
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Adjust Additive Concentration: Fine-tune the concentration of the acidic additive.
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Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase and improve resolution.
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Decrease the Temperature: Lowering the column temperature often enhances enantioselectivity.
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Screen Different CSPs: If optimization on one column is unsuccessful, screening other polysaccharide-based or different types of CSPs is recommended.
Q5: Are there alternative techniques to HPLC for chiral separation of 11-HEDE?
A5: Yes, Supercritical Fluid Chromatography (SFC) is a powerful alternative. SFC often provides faster separations and higher efficiency than HPLC for chiral compounds. It uses supercritical CO2 as the main mobile phase, which is less viscous than liquid mobile phases, allowing for higher flow rates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Poor Resolution | 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Incompatible sample solvent. 4. High column temperature. | 1. Screen different polysaccharide-based CSPs (e.g., CHIRALPAK® AD-H, AS-H, IC). 2. Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in normal-phase or the organic solvent in reversed-phase. Adjust the concentration of the acidic additive. 3. Dissolve the sample in the mobile phase or a weaker solvent. 4. Lower the column temperature in increments of 5-10°C. |
| Peak Tailing | 1. Secondary interactions between the analyte and the silica support of the CSP. 2. Inappropriate mobile phase pH or additive concentration. 3. Column overload. 4. Column contamination or degradation. | 1. Add a small amount of an acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase to suppress ionization of the carboxylic acid group of 11-HEDE. 2. Optimize the concentration of the acidic additive. 3. Reduce the sample concentration or injection volume. 4. Flush the column with an appropriate solvent (refer to the column manufacturer's instructions). If performance does not improve, the column may need to be replaced. |
| Peak Splitting or Broadening | 1. Column void or channeling. 2. Sample solvent stronger than the mobile phase. 3. Co-elution with an interfering compound. 4. High injection volume. | 1. Check for a void at the column inlet. If present, the column may need to be replaced. Back-flushing at a low flow rate might sometimes help. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Improve sample cleanup procedures. 4. Reduce the injection volume. |
| High Backpressure | 1. Blockage in the HPLC system (e.g., tubing, frits, guard column). 2. Column contamination. 3. Mobile phase precipitation. 4. Incompatible solvents used, causing swelling of the stationary phase. | 1. Systematically check for blockages by disconnecting components. Replace guard column or frits if necessary. 2. Flush the column with a strong, compatible solvent. 3. Ensure mobile phase components are fully miscible and filtered. 4. Always use solvents recommended by the column manufacturer and ensure miscibility when changing solvents. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column equilibration is not sufficient. 4. Column degradation. | 1. Prepare fresh mobile phase daily and ensure accurate measurements. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. 4. Monitor column performance with a standard. If retention times consistently decrease and resolution is lost, the column may be degrading. |
Experimental Protocols
Sample Preparation for 11-HEDE Analysis
Given the instability of oxylipins, a careful sample preparation protocol is essential to prevent autoxidation and degradation.
-
Antioxidant Addition: Immediately after sample collection (e.g., plasma, tissue homogenate), add an antioxidant solution. A common choice is a mixture of butylated hydroxytoluene (BHT) and triphenylphosphine (TPP) in an organic solvent.
-
Protein Precipitation/Liquid-Liquid Extraction: For plasma or serum samples, precipitate proteins using a cold organic solvent like acetonitrile or methanol. Centrifuge to pellet the proteins. The supernatant can then be further purified.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to extract and concentrate 11-HEDE from the sample matrix.
-
Condition the cartridge with methanol, followed by water.
-
Load the sample.
-
Wash with a low percentage of organic solvent in water to remove polar impurities.
-
Elute 11-HEDE with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase or a compatible solvent for injection.
Chiral HPLC Method for 11-HEDE Isomers (Normal-Phase)
This protocol is a starting point based on methods for similar hydroxyeicosatetraenoic acids and may require optimization.
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Acetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 235 nm (due to the conjugated diene system in HETEs)
-
Injection Volume: 10 µL
Expected Elution Order: For many HETE isomers on polysaccharide-based CSPs under normal-phase conditions, the (S)-enantiomer elutes before the (R)-enantiomer. However, this should be confirmed with standards.
Quantitative Data Summary
The following table presents typical performance data for the chiral separation of HETE isomers on polysaccharide-based columns. Note that specific values for 11-HEDE may vary and should be determined experimentally.
| Parameter | Typical Value Range | Notes |
| Retention Time (tR1) | 8 - 15 min | For the first eluting enantiomer. |
| Retention Time (tR2) | 10 - 20 min | For the second eluting enantiomer. |
| Separation Factor (α) | 1.1 - 1.5 | A value > 1.1 is generally considered a good separation. |
| Resolution (Rs) | > 1.5 | A resolution of 1.5 indicates baseline separation. |
Visualizations
Caption: Experimental workflow for the chiral separation of 11-HEDE isomers.
Caption: Troubleshooting logic for improving the resolution of 11-HEDE enantiomers.
Technical Support Center: Minimizing Matrix Effects in 11(R)-HEDE Quantification
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges in the accurate quantification of 11(R)-HEDE, focusing on the mitigation of matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1][2] This interference occurs in the mass spectrometer's ion source and can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] For an endogenous eicosanoid like this compound, biological matrices such as plasma are complex and contain high concentrations of phospholipids, salts, and proteins that can cause significant matrix effects.[4][5] This interference directly compromises the accuracy, precision, and sensitivity of quantification, potentially leading to erroneous pharmacokinetic or biomarker data.[2]
Q2: How can I quantitatively assess the degree of matrix effect in my assay?
A: The most common method is the post-extraction spike analysis .[3][6] This technique quantitatively determines the extent of ion suppression or enhancement by comparing the analyte's signal in a pure solution versus its signal in a blank matrix extract.
The matrix factor (MF) is calculated to quantify this effect. An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[6] Ideally, the absolute MF should be between 0.75 and 1.25.[6]
See Protocol 1 for a detailed experimental methodology.
Q3: What is the most effective sample preparation technique to reduce matrix effects for this compound?
A: The most effective strategy is a sample preparation method that selectively removes interfering components, particularly phospholipids, which are a major cause of matrix effects in bioanalysis.[4][7]
-
Solid Phase Extraction (SPE): Generally considered the most effective method.[5][8] Mixed-mode or reverse-phase SPE cartridges can selectively retain this compound while allowing for wash steps that remove polar and non-polar interferences, including phospholipids.[9] Specialized plates and cartridges designed for phospholipid removal (e.g., HybridSPE®, Ostro™) are also highly effective.[1][4][10]
-
Liquid-Liquid Extraction (LLE): Can be effective but is often less efficient at removing all interfering matrix components compared to modern SPE techniques.[8]
-
Protein Precipitation (PPT): This is the simplest method but is generally insufficient. While it removes proteins, it leaves behind high levels of phospholipids and other small molecules that cause significant matrix effects.[10][11]
See the Sample Preparation Decision Workflow diagram below to help choose the best method.
Q4: How does a Stable Isotope Labeled Internal Standard (SIL-IS) help?
A: A SIL-IS is the gold standard for compensating for matrix effects.[12][13] A SIL-IS (e.g., this compound-d8) is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (like Deuterium or ¹³C).[13]
It is added to the sample at the very beginning of the preparation process.[13] Because it has nearly identical physicochemical properties to the endogenous this compound, it co-elutes and experiences the same extraction losses and ionization suppression or enhancement.[12] The mass spectrometer detects the analyte and the SIL-IS as two distinct masses. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.[13]
Q5: What are the regulatory expectations for matrix effect evaluation?
A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects during bioanalytical method validation.[14][15] According to FDA guidance, selectivity should be assessed by analyzing blank matrix from at least six different individual sources.[16] The matrix effect should be evaluated by analyzing quality control (QC) samples at low and high concentrations, prepared in matrix from these different sources.[15] For each matrix source, the accuracy of the QCs should be within ±15% of the nominal concentration, and the precision (CV) should not be greater than 15%.[6][16]
Troubleshooting Guide
Problem: Significant or Variable Ion Suppression is Observed
If you have determined that a significant matrix effect (>25% suppression) is compromising your data, follow these steps:
-
Optimize Sample Preparation: This is the most effective way to combat matrix effects.[17]
-
If using Protein Precipitation (PPT): Switch to a more robust method. PPT is known to be ineffective at removing phospholipids.[11]
-
If using Liquid-Liquid Extraction (LLE): Experiment with different organic solvents or implement a double LLE, where an initial extraction with a non-polar solvent (e.g., hexane) removes lipids before extracting this compound with a more polar solvent.
-
If using Solid Phase Extraction (SPE):
-
Ensure the conditioning and equilibration steps are performed correctly to enable proper sorbent interaction.[18]
-
Optimize the wash steps. Use the strongest possible wash solvent that does not elute your analyte (this compound). This will remove more interferences.[18]
-
Consider switching to a specialized phospholipid removal SPE product.[4][10]
-
-
-
Improve Chromatographic Separation:
-
Implement a Stable Isotope Labeled Internal Standard (SIL-IS):
-
Dilute the Sample:
-
If the assay has sufficient sensitivity, diluting the final extract can reduce the concentration of interfering matrix components relative to the analyte.[3] However, this will also raise the limit of quantitation.
-
Quantitative Data Summary
The choice of sample preparation method has a significant impact on analyte recovery and the reduction of matrix effects.
| Sample Preparation Method | Typical Analyte Recovery (%) | Phospholipid Removal Efficiency | Relative Matrix Effect | Key Considerations |
| Protein Precipitation (PPT) | 80-100% | Very Low (<10%) | High | Simple and fast, but results in "dirty" extracts with significant ion suppression.[10][11] |
| Liquid-Liquid Extraction (LLE) | 60-90% | Moderate | Moderate to High | Efficiency is highly dependent on solvent choice; can be less reproducible than SPE.[8] |
| Solid Phase Extraction (SPE) | 85-105% | High (>95%) | Low | Highly effective and reproducible; requires method development but offers the cleanest extracts.[8][19] |
| Phospholipid Removal Plates | >90% | Very High (>99%) | Very Low | Combines the simplicity of PPT with the efficiency of SPE for removing phospholipids.[1][4] |
Note: Values are representative and can vary based on the specific protocol, analyte, and matrix.
FDA Acceptance Criteria for Matrix Effect Validation
| Parameter | Requirement |
| Matrix Sources | Minimum of 6 different individual lots/sources of blank matrix.[16] |
| QC Levels | Low and High concentrations. |
| Replicates | At least 3 replicates per QC level in each matrix source.[6] |
| Accuracy | Mean concentration should be within ±15% of the nominal value for each matrix source.[16] |
| Precision | Coefficient of Variation (CV) should not exceed 15% for each matrix source.[16] |
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects (Post-Extraction Spike)
This protocol determines the Matrix Factor (MF) to quantify ion suppression or enhancement.
-
Prepare Three Sets of Samples: (e.g., at Low QC and High QC concentrations)
-
Set A (Neat Solution): Spike the analyte (this compound) and IS into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process blank biological matrix (e.g., plasma) through the entire extraction procedure. Spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological matrix before the extraction procedure.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
Protocol 2: Solid Phase Extraction (SPE) for this compound
This is a general protocol using a mixed-mode or reverse-phase C18 cartridge. Optimization is required.
-
Sample Pre-treatment: To 500 µL of plasma, add a SIL-IS. Acidify the sample with 2% formic acid. Centrifuge to pellet proteins.
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not let the sorbent go dry.[18]
-
Load: Apply the pre-treated sample supernatant to the cartridge.
-
Wash:
-
Wash 1: Pass 1 mL of 10% methanol in water to remove polar interferences.
-
Wash 2: Pass 1 mL of hexane to remove non-polar lipids.[8]
-
-
Elute: Elute this compound with 1 mL of methyl formate or ethyl acetate.[8]
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in an appropriate volume of the mobile phase for LC-MS/MS analysis.
Visualizations & Workflows
Caption: LC-MS/MS workflow highlighting where matrix interferences impact the analysis.
Caption: Decision workflow for selecting an appropriate sample preparation method.
Caption: Principle of Stable Isotope Dilution (SID) to compensate for matrix effects.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. cerilliant.com [cerilliant.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 17. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Recovery of 11(R)-HEDE from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HEDE) from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The two most prevalent methods for extracting this compound and other lipid mediators from biological matrices such as plasma and serum are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] SPE is often favored for its high throughput, potential for automation, and ability to provide cleaner extracts.[2] LLE is a classic, robust method that can also yield high recovery rates when optimized.[3]
Q2: What are the critical first steps in sample handling to ensure the stability of this compound?
A2: Proper sample collection and storage are crucial for preserving the integrity of lipid mediators. Blood should be collected in tubes containing an anticoagulant (for plasma) and centrifuged promptly at approximately 1500 x g for 10 minutes at room temperature.[4] Plasma should be immediately transferred to a clean tube and stored at -80°C until analysis to prevent degradation.[4] For serum, blood should be allowed to clot at room temperature for 15-30 minutes before centrifugation. It is important to minimize freeze-thaw cycles.
Q3: Which analytical technique is most suitable for the quantification of this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.[4] This technique allows for the separation of this compound from its enantiomer, 11(S)-HEDE, and other isomers when coupled with a suitable chiral chromatography column.[5]
Q4: Why is chiral separation important for this compound analysis?
A4: 11-HETE exists as two enantiomers, 11(R)-HETE and 11(S)-HETE, which may have different biological activities.[6] Therefore, it is often necessary to separate these enantiomers to accurately assess their individual roles in biological processes. This is typically achieved using a chiral stationary phase during liquid chromatography.[5][6]
Troubleshooting Guides
Low Recovery of this compound
Q: I am experiencing low recovery of this compound from my plasma samples. What are the potential causes and solutions?
A: Low recovery can stem from several factors throughout the experimental workflow. Here is a systematic approach to troubleshooting this issue:
-
Sample Collection and Storage:
-
Problem: Degradation of this compound due to improper handling.
-
Solution: Ensure rapid processing of blood samples after collection and immediate storage of plasma or serum at -80°C.[4] Avoid repeated freeze-thaw cycles.
-
-
Extraction Method:
-
Problem: Inefficient extraction by the chosen method (LLE or SPE).
-
Solution for LLE:
-
Ensure the pH of the aqueous sample is acidified (typically to pH 3-4) to protonate the carboxylic acid group of this compound, making it more soluble in the organic solvent.
-
Optimize the choice and volume of the organic solvent. Ethyl acetate and methyl tert-butyl ether are commonly used.
-
Ensure thorough mixing (vortexing) to maximize the partitioning of the analyte into the organic phase.
-
-
Solution for SPE:
-
Select the appropriate SPE sorbent. Reversed-phase C18 cartridges are commonly used for lipid mediators.[1]
-
Ensure proper conditioning of the SPE cartridge before loading the sample.
-
Optimize the composition of the wash and elution solvents to ensure that this compound is retained during washing and efficiently eluted.
-
-
-
Analyte Adsorption:
-
Problem: this compound may adsorb to plasticware.
-
Solution: Use polypropylene tubes and pipette tips to minimize non-specific binding. Silanized glassware can also be used.
-
Poor Chromatographic Peak Shape and Resolution
Q: My LC-MS/MS chromatogram shows poor peak shape (e.g., tailing, splitting) for this compound. How can I improve this?
A: Poor peak shape can be due to issues with the analytical column, mobile phase, or sample preparation.
-
Column Issues:
-
Problem: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent mixture (e.g., isopropanol) to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Mobile Phase:
-
Problem: Incorrect mobile phase composition or pH.
-
Solution: Ensure the mobile phase is properly prepared and filtered. For reversed-phase chromatography of acidic compounds like this compound, a small amount of a weak acid (e.g., 0.1% formic acid) in the mobile phase can improve peak shape by keeping the analyte in its protonated form.
-
-
Injection Solvent:
-
Problem: The sample is dissolved in a solvent that is much stronger than the initial mobile phase.
-
Solution: Reconstitute the dried extract in a solvent that is similar in composition to or weaker than the initial mobile phase.
-
High Background Noise or Matrix Effects
Q: I am observing high background noise and/or ion suppression in my LC-MS/MS analysis. What can I do to mitigate this?
A: High background and matrix effects are often caused by co-eluting contaminants from the biological matrix.
-
Sample Cleanup:
-
Problem: Insufficient removal of interfering substances like phospholipids.
-
Solution:
-
Incorporate a protein precipitation step (e.g., with cold methanol or acetonitrile) before extraction.[4]
-
Optimize the wash steps in your SPE protocol to more effectively remove interfering compounds.
-
For LLE, a back-extraction step can sometimes help to further purify the sample.
-
-
-
Chromatography:
-
Problem: Co-elution of this compound with matrix components.
-
Solution: Adjust the chromatographic gradient to better separate the analyte of interest from interfering substances.
-
-
Mass Spectrometry:
-
Problem: Non-optimal ion source parameters.
-
Solution: Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) to maximize the signal for this compound and minimize the contribution of background ions.
-
Data Presentation: Comparison of Extraction Methods
The choice between SPE and LLE can depend on the specific requirements of the study, such as sample volume, throughput, and the need for automation. Below is a summary of reported recovery rates for similar analytes to provide a general comparison.
| Extraction Method | Analyte Class | Matrix | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction | Chiral Hydroxy Metabolite | Human Plasma | >75% | [5] |
| Liquid-Liquid Extraction | D-Series Resolvins | Cell Culture Medium | 96.9 - 99.8% | [3] |
| Solid-Phase Extraction | Various Drugs | Human Urine | 65.5 - 87.9% | [3] |
| Solid-Phase Extraction | Methadone | Human Serum | >85% (with optimized cartridge) | [7] |
Note: Recovery can be highly dependent on the specific analyte, matrix, and protocol used. It is always recommended to validate the chosen method for your specific application.
Experimental Protocols
Protocol 1: Sample Collection and Initial Processing
-
Plasma Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifugation: Centrifuge the blood at 1500 x g for 10 minutes at room temperature.[4]
-
Aliquoting: Carefully collect the plasma supernatant and transfer it to clean polypropylene tubes.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.[4]
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and may require optimization.
-
Protein Precipitation:
-
Thaw plasma samples on ice.
-
To 0.5 mL of plasma, add 2 mL of cold methanol containing an appropriate internal standard (e.g., deuterated 11-HEDE).
-
Vortex for 10 seconds and incubate at -20°C for at least 45 minutes to precipitate proteins.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Procedure:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water followed by 2 mL of a low-percentage organic solvent wash (e.g., 15% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound with 2 mL of methanol or ethyl acetate into a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
Protocol 3: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Preparation:
-
To 0.5 mL of plasma, add an internal standard.
-
Acidify the plasma to approximately pH 3.5 with a dilute acid (e.g., 1 M HCl).
-
-
Extraction:
-
Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
-
Collection:
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction step with another 2 mL of the organic solvent and combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial LC mobile phase.
-
Protocol 4: LC-MS/MS Analysis of this compound
-
Chromatographic Separation:
-
Column: A chiral column (e.g., Chiralpak IA-3 or similar) is required for enantiomeric separation.[5]
-
Mobile Phase: A typical mobile phase for reversed-phase chiral separation could be a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for standard analytical columns.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for 11-HEDE and its internal standard need to be determined and optimized. For 11-HETE (m/z 319.2), a common product ion is m/z 167.1.
-
Visualizations
Biosynthesis Pathway of 11-HETEs
Caption: Biosynthesis pathways of 11(R)-HETE and 11(S)-HETE from arachidonic acid.
General Experimental Workflow
Caption: A general workflow for the extraction and analysis of this compound.
References
- 1. Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis, structure and biological activity of hydroxyeicosatetraenoic acids in Hydra vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the solid phase and liquid-liquid extraction methods for methadone determination in human serum and whole blood samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 11(R)-HETE and 11(S)-HETE
An objective guide for researchers and drug development professionals on the distinct biological effects of 11-hydroxyeicosatetraenoic acid stereoisomers, supported by experimental data.
The eicosanoids 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) and 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) are stereoisomers derived from arachidonic acid metabolism. While structurally similar, their distinct spatial arrangements result in significantly different biological activities. This guide provides a comprehensive comparison of their effects, focusing on cardiac hypertrophy and cytochrome P450 (CYP) enzyme modulation, supported by quantitative data and detailed experimental protocols.
Induction of Cardiac Hypertrophy
A significant body of research indicates that both 11(R)-HETE and 11(S)-HETE can induce cellular hypertrophy in human cardiomyocytes; however, 11(S)-HETE consistently demonstrates a more potent effect.[1]
Key Findings:
-
Hypertrophic Markers: In human fetal ventricular cardiomyocytes (RL-14 cells), 11(S)-HETE treatment (20 µM for 24 hours) resulted in a more substantial increase in key cardiac hypertrophic markers compared to 11(R)-HETE.[1]
-
Cell Surface Area: Both enantiomers were found to increase the cell surface area in RL-14 cells, a hallmark of cellular hypertrophy.[1]
Quantitative Data Summary:
| Hypertrophic Marker | Fold Increase with 11(R)-HETE (20 µM) | Fold Increase with 11(S)-HETE (20 µM) |
| Atrial Natriuretic Peptide (ANP) | Not statistically significant | 2.31 |
| β-Myosin Heavy Chain (β-MHC) | Not statistically significant | 4.99 |
| β/α-MHC Ratio | 1.32 | 2.07 |
| α-Skeletal Muscle Actin (ACTA-1) | 0.46 | 2.82 |
Data sourced from a study on human fetal ventricular cardiomyocytes (RL-14 cells) treated for 24 hours.[1]
Modulation of Cytochrome P450 (CYP) Enzymes
Both 11(R)-HETE and 11(S)-HETE have been shown to upregulate the expression of several CYP enzymes involved in xenobiotic and fatty acid metabolism. Again, 11(S)-HETE appears to be the more potent inducer.[1]
Key Findings:
-
mRNA Upregulation: Both enantiomers significantly increased the mRNA levels of CYP1B1, CYP1A1, CYP4F2, and CYP4A11 in RL-14 cells. The effect of the S-enantiomer was more pronounced.[1]
-
Protein Level Induction: 11(S)-HETE significantly increased the protein levels of CYP1B1, CYP4F2, and CYP4A11.[1]
-
Enzyme Activity: A notable finding is the direct, allosteric activation of CYP1B1 by 11(S)-HETE, an effect not observed with 11(R)-HETE.[1]
Quantitative Data Summary: mRNA Expression
| CYP Enzyme | % Increase with 11(R)-HETE (20 µM) | % Increase with 11(S)-HETE (20 µM) |
| CYP1B1 | 116% | 142% |
| CYP1A1 | 112% | 109% |
| CYP4A11 | 70% | 90% |
| CYP4F2 | 167% | 257% |
| CYP2E1 | 146% | 163% |
| CYP2J2 | Not statistically significant | 47% |
Data represents the percentage increase in mRNA expression in RL-14 cells treated for 24 hours compared to a control group.[1]
Quantitative Data Summary: Protein Expression
| CYP Enzyme | % Increase with 11(R)-HETE (20 µM) | % Increase with 11(S)-HETE (20 µM) |
| CYP1B1 | Not statistically significant | 186% |
| CYP4F2 | Not statistically significant | 153% |
| CYP4A11 | Not statistically significant | 152% |
| CYP2J2 | Not statistically significant | 135% |
Data represents the percentage increase in protein levels in RL-14 cells treated for 24 hours compared to a control group.[1]
Quantitative Data Summary: CYP1B1 Catalytic Activity
| Compound Concentration | % Increase in EROD Activity with 11(R)-HETE | % Increase in EROD Activity with 11(S)-HETE |
| 10 nM | Not statistically significant | 7% |
| 20 nM | Not statistically significant | 19% |
| 40 nM | 87% | 36% |
| 100 nM | 145% | 83% |
Data reflects the effect of increasing concentrations of 11-HETE enantiomers on the 7-ethoxyresorufin-O-deethylase (EROD) activity of human liver microsomes.[1]
Signaling Pathways and Experimental Workflows
The differential effects of 11(R)-HETE and 11(S)-HETE on cardiac hypertrophy are linked to their ability to modulate CYP1B1 expression and activity. The proposed signaling pathway involves the upregulation of CYP1B1, which is known to be involved in the formation of cardiotoxic metabolites.[1]
Caption: Proposed signaling pathway for 11-HETE-induced cardiac hypertrophy.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the comparative studies of 11(R)-HETE and 11(S)-HETE.
Cell Culture and Treatment
-
Cell Line: Human fetal ventricular cardiomyocytes (RL-14).
-
Treatment: Cells were treated with 20 µM of either 11(R)-HETE or 11(S)-HETE for 24 hours. A control group received the vehicle.
Real-Time Polymerase Chain Reaction (RT-PCR)
-
Objective: To quantify the mRNA expression levels of hypertrophic markers and CYP enzymes.
-
Methodology:
-
Total RNA was extracted from the treated and control RL-14 cells.
-
cDNA was synthesized from the extracted RNA.
-
RT-PCR was performed using specific primers for the target genes (ANP, β-MHC, ACTA-1, CYP1B1, CYP1A1, etc.) and a housekeeping gene for normalization.
-
Relative gene expression was calculated using the comparative Ct method.
-
Caption: Experimental workflow for RT-PCR analysis.
Western Blot Analysis
-
Objective: To determine the protein levels of CYP enzymes.
-
Methodology:
-
Total protein was extracted from the treated and control RL-14 cells.
-
Protein concentrations were determined using a standard assay (e.g., BCA assay).
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was incubated with primary antibodies specific to the target CYP enzymes and a loading control (e.g., β-actin).
-
A secondary antibody conjugated to a detectable marker was used for visualization.
-
Band intensities were quantified to determine relative protein levels.
-
CYP1B1 Catalytic Activity Assay
-
Objective: To measure the direct effect of 11-HETE enantiomers on CYP1B1 enzyme activity.
-
Methodology:
-
Human liver microsomes (0.1 mg/mL) were incubated with varying concentrations of 11(R)-HETE or 11(S)-HETE.[1]
-
The substrate 7-ethoxyresorufin (7-ER) (2 µM) was added.[1]
-
The reaction was initiated by the addition of NADPH (1 mM).[1]
-
The formation of the fluorescent product, resorufin, was measured over time to determine the rate of enzyme activity.[1]
-
Conclusion
The available evidence strongly suggests that while both 11(R)-HETE and 11(S)-HETE exhibit biological activity, 11(S)-HETE is a more potent inducer of cardiac hypertrophy and a more effective modulator of key CYP enzymes, particularly CYP1B1. This enhanced activity of the S-enantiomer is highlighted by its unique ability to directly activate CYP1B1. These findings have important implications for understanding the pathophysiology of cardiovascular diseases and for the development of targeted therapeutic strategies. Researchers in these fields should consider the distinct activities of these stereoisomers in their experimental designs and interpretations.
References
A Researcher's Guide to Internal Standards for 11(R)-HEDE Quantification
In the precise quantification of bioactive lipids like 11(R)-hydroxyeicosatetraenoic acid (11(R)-HEDE), the choice of an appropriate internal standard is critical for achieving accurate and reliable results, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comparative overview of different internal standards for this compound quantification, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their analytical method development.
Comparison of Internal Standard Performance
The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby compensating for variations in sample preparation, injection volume, and matrix effects. The following table summarizes the performance characteristics of commonly employed types of internal standards for this compound quantification.
| Internal Standard Type | Example | Retention Time vs. This compound | Matrix Effect Compensation | Accuracy & Precision | Cross-Talk Potential |
| Stable Isotope-Labeled (SIL) - Direct Analogue | (±)11-HETE-d8 | Nearly identical, slight earlier elution possible with deuterated standards.[1] | Excellent | Very High | Minimal, mass difference should be sufficient. |
| Stable Isotope-Labeled (SIL) - Related Isomer | 12-HETE-d8 | Similar, but distinct chromatographic separation is likely.[2] | Good to Excellent | High | Low |
| Structural Analogue | Ricinoleic Acid | Different | Moderate | Moderate to High | None |
| Different Compound Class | Prostaglandin B2-d4 | Different | Moderate | Moderate | None |
Key Takeaway: Stable isotope-labeled internal standards, particularly a direct deuterated analogue like (±)11-HETE-d8, offer the most accurate and precise quantification of this compound. This is due to their chemical and physical properties being nearly identical to the analyte, ensuring they are similarly affected by experimental variations. While other standards can be used, they may not compensate as effectively for all sources of error.
Experimental Protocols
The quantification of this compound typically involves sample extraction, chromatographic separation, and detection by tandem mass spectrometry. The following is a generalized protocol that can be adapted based on the specific matrix and instrumentation.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 1 mL of the biological sample (e.g., plasma, cell culture supernatant), add the chosen internal standard at a known concentration.
-
Acidification: Acidify the sample to pH 3.5 with a suitable acid (e.g., 2M formic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 volume of methanol followed by 1 volume of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 volume of 15% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 volume of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For HETEs, the precursor ion is typically [M-H]⁻ at m/z 319.2.[2] Product ions will vary depending on the specific HETE isomer and the internal standard.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of this compound, the following diagrams have been generated.
This compound is a product of the metabolism of arachidonic acid, a polyunsaturated fatty acid. Its formation is catalyzed by cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes.[1]
References
A Researcher's Guide to Assessing the Purity of Synthetic 11(R)-HEDE
For researchers, scientists, and drug development professionals, establishing the purity of synthetic bioactive lipids like 11(R)-hydroxy-12(E),14(Z)-eicosadienoic acid (11(R)-HEDE) is a critical step in ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthetic this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
Introduction to this compound and the Importance of Purity
This compound is a biologically active eicosanoid, a signaling molecule derived from 20-carbon fatty acids.[1][2] It is involved in various physiological and pathological processes, making it a subject of interest in drug discovery and biomedical research. The stereochemistry of this compound is crucial to its biological function. The presence of its enantiomer, 11(S)-HEDE, or other structurally related impurities, can lead to ambiguous or erroneous experimental outcomes. Therefore, rigorous purity assessment is paramount.
Comparative Analysis of Purity Assessment Methods
The purity of synthetic this compound is primarily assessed by a combination of chromatographic and spectroscopic techniques. The choice of method depends on the specific purity aspect being evaluated, such as chemical purity (presence of byproducts) or stereochemical purity (enantiomeric excess).
| Analytical Method | Principle | Purity Aspect Assessed | Advantages | Limitations | Typical Performance Metrics |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[3][4] | Enantiomeric Purity | High resolution of enantiomers, well-established technique.[5] | Can have longer run times compared to SFC.[6] | Resolution (Rs): >1.5 for baseline separation. LOD/LOQ: pg to ng range.[7] |
| Supercritical Fluid Chromatography (SFC) | Utilizes supercritical CO2 as the primary mobile phase for chiral separations.[6] | Enantiomeric Purity | Faster analysis times, lower solvent consumption, often higher efficiency than HPLC.[8][9] | Requires specialized instrumentation. | Analysis Time: <15 minutes for complex separations.[10] LOD/LOQ: 0.03 to 6.00 ng/mL.[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass analysis.[11] | Chemical Purity, Impurity Identification | High sensitivity and selectivity, provides structural information for impurity identification.[12][13] | Requires derivatization of the analyte, which can introduce artifacts. | Sensitivity: Can detect impurities at <0.1% levels.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure.[14][15] | Structural Integrity, Chemical Purity | Provides detailed structural information, non-destructive.[16][17] | Lower sensitivity compared to mass spectrometry-based methods. | - |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity of this compound
This protocol outlines a general method for the separation of this compound and its (S)-enantiomer using chiral HPLC.
1. Sample Preparation:
-
Dissolve the synthetic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Chiral stationary phase column (e.g., Daicel Chiralpak IA, IB, or IC).[18]
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol (e.g., 90:10 v/v). For acidic compounds, 0.1% trifluoroacetic acid can be added. For basic compounds, 0.1% diethylamine can be added.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 235 nm (the λmax for the conjugated diene system in HEDEs).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the peaks corresponding to this compound and 11(S)-HEDE based on the retention times of reference standards.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [([Area of R-enantiomer] - [Area of S-enantiomer]) / ([Area of R-enantiomer] + [Area of S-enantiomer])] x 100
Protocol 2: GC-MS for Chemical Purity and Impurity Profiling
This protocol describes a method for the analysis of total fatty acids, which can be adapted for the purity assessment of this compound and the identification of related impurities.
1. Derivatization (Fatty Acid Methyl Ester - FAME Preparation):
-
To approximately 150 mg of the this compound sample, add 4 mL of methanolic NaOH and reflux for 5 minutes until the sample dissolves.[19]
-
Cool the solution and add 5 mL of BF3-methanol. Reflux for another 5 minutes.
-
Cool and add 10 mL of saturated NaCl solution and 5 mL of hexane. Shake vigorously.
-
Collect the upper hexane layer containing the FAMEs.
2. GC-MS Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., HP-88, 60 m x 0.25 mm, 0.2 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[19]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 1 min.
-
Ramp to 240 °C at 3 °C/min.[13]
-
Hold at 240 °C for 10 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Scan Mode: Full scan for impurity identification.
-
3. Data Analysis:
-
Compare the obtained mass spectra of the main peak with a reference spectrum of this compound FAME.
-
Identify potential impurities by searching their mass spectra against a library (e.g., NIST). Common impurities in synthetic eicosanoids can include isomers, byproducts from the synthetic route, and degradation products.[1][20]
Visualizing the Workflow and Signaling Context
To further aid researchers, the following diagrams illustrate the general workflow for purity assessment and the broader context of eicosanoid signaling.
Caption: General workflow for assessing the purity of synthetic this compound.
Caption: Simplified overview of the eicosanoid biosynthesis pathways.[2][21]
Conclusion
The rigorous assessment of purity for synthetic this compound is indispensable for reliable research in the fields of biology and medicine. This guide provides a framework for selecting and implementing appropriate analytical methodologies. By combining chiral separation techniques like HPLC or SFC with impurity profiling by GC-MS and structural verification by NMR, researchers can ensure the quality of their synthetic this compound and the validity of their experimental findings. The validation of these analytical methods is a critical step to ensure data quality, encompassing reproducibility, accuracy, limit of detection, and linear dynamic range.[22][23][24]
References
- 1. Eicosanoid - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral clues to lipid identity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avantiresearch.com [avantiresearch.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]
- 14. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 16. researchgate.net [researchgate.net]
- 17. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 18. content.e-bookshelf.de [content.e-bookshelf.de]
- 19. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 20. Factors Influencing the Eicosanoids Synthesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 22. Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography-mass spectrometry and hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lipidomicstandards.org [lipidomicstandards.org]
- 24. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Spectrophotometric and Mass Spectrometry-Based COX Assays for Modern Drug Discovery
For researchers, scientists, and drug development professionals navigating the landscape of cyclooxygenase (COX) inhibitor screening, selecting the optimal assay is a critical decision. This guide provides an objective comparison of the two most prevalent methodologies: spectrophotometric assays and mass spectrometry-based assays. By delving into their core principles, experimental workflows, and performance data, this document aims to equip you with the knowledge to make an informed choice for your specific research needs.
At the heart of inflammation, pain, and numerous physiological processes lies the activity of cyclooxygenase (COX) enzymes. The two primary isoforms, COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). Consequently, robust and reliable assays to measure COX activity and screen for potential inhibitors are indispensable tools in drug discovery and development. This guide will explore the nuances of spectrophotometric and mass spectrometry-based approaches to COX activity measurement, offering a clear-eyed view of their respective strengths and limitations.
Principles of Detection: A Tale of Two Methods
Spectrophotometric and mass spectrometry-based assays fundamentally differ in what they measure and how they measure it.
Spectrophotometric assays are indirect methods that typically monitor the peroxidase activity of the COX enzyme. The cyclooxygenase reaction produces prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2) by the peroxidase activity of COX. This peroxidase activity can be coupled to a chromogenic or fluorogenic substrate, leading to a measurable change in absorbance or fluorescence.
Mass spectrometry (MS)-based assays , in contrast, offer a direct and highly specific measurement of the enzymatic products. These assays directly quantify the amount of specific prostaglandins (e.g., PGE2, PGD2) produced from the substrate, arachidonic acid, by the COX enzyme. This is achieved by separating the reaction products using liquid chromatography (LC) and then detecting and quantifying them based on their mass-to-charge ratio using a mass spectrometer.
Performance Face-Off: A Quantitative Comparison
The choice between these assay types often hinges on a trade-off between throughput, sensitivity, and specificity. The following table summarizes key performance metrics for representative spectrophotometric (fluorometric) and mass spectrometry-based COX assays.
| Parameter | Spectrophotometric Assay (Fluorometric) | Mass Spectrometry-Based Assay |
| Principle | Indirectly measures peroxidase activity of COX | Directly measures specific prostaglandin products |
| Primary Measurement | Change in fluorescence intensity | Mass-to-charge ratio of specific analytes |
| Example IC50 (Celecoxib for COX-2) | 0.45 µM[1] | Varies by specific prostaglandin measured |
| Sensitivity | Detection limit of 6 µU/mg[2][3] | Limit of detection: 20 pg/mL; Limit of quantitation: 100 pg/mL for PGE2 |
| Specificity | Can be prone to interference from compounds that affect the peroxidase reaction or have intrinsic fluorescence.[4] | High, due to chromatographic separation and mass-based detection. |
| Throughput | High, suitable for 96-well or 384-well plate formats. | Lower, due to the serial nature of LC-MS analysis. |
| Multiplexing | Generally limited to a single readout per well. | Capable of measuring multiple prostaglandin products simultaneously. |
| Instrumentation | Fluorescence plate reader. | Liquid chromatography-tandem mass spectrometer (LC-MS/MS). |
Experimental Deep Dive: Protocols Uncovered
To provide a practical understanding of what each assay entails, detailed experimental protocols for both a fluorometric spectrophotometric assay and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay are provided below.
Experimental Protocol: Fluorometric Spectrophotometric COX Activity Assay
This protocol is adapted from commercially available kits and provides a general workflow for measuring COX activity.[1][2][3][5]
Materials:
-
COX Assay Buffer
-
COX Probe (e.g., Ampliflu Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (Substrate)
-
NaOH
-
Purified COX-1 or COX-2 enzyme
-
Test inhibitors and controls
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare COX Assay Buffer to a 1X concentration.
-
Reconstitute and dilute the COX Probe, COX Cofactor, and Arachidonic Acid according to the manufacturer's instructions. A common step involves neutralizing the arachidonic acid with NaOH.
-
Reconstitute the COX enzyme and keep it on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the appropriate wells:
-
Enzyme Control wells: Assay Buffer, COX enzyme.
-
Inhibitor wells: Assay Buffer, COX enzyme, and test inhibitor at various concentrations.
-
Inhibitor Control wells: Assay Buffer, COX enzyme, and a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
Add the Reaction Mix to all wells.
-
Initiate the reaction by adding the diluted Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition versus the inhibitor concentration to calculate the IC50 value.
-
Experimental Protocol: Mass Spectrometry-Based COX Inhibition Assay
This protocol provides a general workflow for the quantitative analysis of prostaglandin E2 (PGE2) produced by COX enzymes using LC-MS/MS.
Materials:
-
Tris-HCl buffer (pH 8.0)
-
Arachidonic Acid
-
Purified COX-1 or COX-2 enzyme
-
Test inhibitors and controls
-
2.0 M HCl
-
Internal standards (e.g., d4-PGE2)
-
Hexane/ethyl acetate (50:50, v/v) for extraction
-
LC-MS/MS system
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, pre-incubate the COX enzyme with the test inhibitor or vehicle control in Tris-HCl buffer at 37°C for a specified time.
-
Initiate the reaction by adding arachidonic acid (final concentration of 5 µM).
-
Allow the reaction to proceed for 2 minutes.
-
Terminate the reaction by adding 2.0 M HCl.
-
-
Sample Preparation:
-
Add the internal standard (d4-PGE2) to each reaction mixture.
-
Extract the prostaglandins from the aqueous mixture using hexane/ethyl acetate.
-
Vortex the tubes and centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the prostaglandins using a suitable C18 column with a gradient elution.
-
Detect and quantify PGE2 and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGE2.
-
Calculate the concentration of PGE2 produced in each sample by normalizing to the internal standard.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The COX signaling pathway, initiating from the cell membrane.
Caption: Experimental workflows for spectrophotometric and mass spec-based COX assays.
Conclusion: Making the Right Choice for Your Research
The decision between a spectrophotometric and a mass spectrometry-based COX assay is not a matter of one being definitively superior to the other, but rather which is better suited to the specific demands of the research question and available resources.
Spectrophotometric assays shine in high-throughput screening (HTS) campaigns where the goal is to rapidly screen large compound libraries to identify initial hits. Their speed, lower cost per sample, and operational simplicity make them an excellent choice for primary screening. However, their indirect nature and susceptibility to interference necessitate careful validation of any identified hits using a more specific secondary assay.
Mass spectrometry-based assays are the gold standard for specificity and accuracy. They are ideal for lead optimization, mechanistic studies, and confirming the activity of compounds identified in primary screens. The ability to directly measure and multiplex the analysis of specific prostaglandin products provides a level of detail that is unmatched by indirect methods. While their throughput is lower and the instrumentation is more specialized and expensive, the quality and reliability of the data they generate are unparalleled.
Ultimately, a tiered approach that leverages the strengths of both methodologies is often the most effective strategy in a drug discovery program. Initial high-throughput screening with a spectrophotometric assay can be followed by more detailed characterization of promising candidates using a mass spectrometry-based assay to ensure robust and reliable data drives the progression of potential new therapeutics.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for 11(R)-HETE
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 11(R)-HETE (11(R)-Hydroxyeicosatetraenoic Acid), a key lipid mediator in various biological processes. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Chemical and Physical Properties of 11(R)-HETE
A clear understanding of the chemical and physical properties of 11(R)-HETE is fundamental to its safe handling and disposal. This data is summarized in the table below.
| Property | Value |
| Formal Name | 11(R)-hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid |
| CAS Number | 73347-43-0[1] |
| Molecular Formula | C₂₀H₃₂O₃[1] |
| Molecular Weight | 320.5 g/mol [1] |
| Formulation | A solution in ethanol[1] |
| Solubility | DMF: Miscible; DMSO: Miscible; Ethanol: Miscible; PBS (pH 7.2): 0.8 mg/ml; 0.1 M Na₂CO₃: 2 mg/ml[1] |
| Storage | -20°C[2] |
| Stability | ≥ 2 years[2] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
Due to its formulation in ethanol, a flammable solvent, and the potential biological activity of the compound itself, stringent safety measures must be observed during the handling of 11(R)-HETE.
Standard Laboratory Practices:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat.
Disposal Plan: Step-by-Step Procedures
The disposal of 11(R)-HETE and its contaminated materials must be carried out in accordance with federal, state, and local environmental regulations. As it is typically supplied in an ethanol solution, it should be treated as a flammable and potentially bioactive chemical waste.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its flammability (from the ethanol solvent) and biological activity, 11(R)-HETE waste is classified as hazardous.
-
Segregate Waste Streams:
-
Liquid Waste: Collect all unused 11(R)-HETE solutions and the first rinse of any container that held the substance in a designated, leak-proof hazardous waste container.
-
Solid Waste: All materials contaminated with 11(R)-HETE, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Step 2: Waste Containment and Labeling
-
Use Appropriate Containers:
-
For liquid waste, use a container made of a material compatible with ethanol (e.g., glass or a suitable plastic).
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
-
-
Label Containers Clearly:
-
Label the waste container with "Hazardous Waste."
-
List all contents, including "11(R)-HETE" and "Ethanol."
-
Indicate the approximate concentration or percentage of each component.
-
Include the date when the waste was first added to the container.
-
Step 3: Storage of Hazardous Waste
-
Store in a Designated Area: Keep hazardous waste containers in a designated, well-ventilated, and secure area, away from sources of ignition such as heat, sparks, and open flames.
-
Secondary Containment: Place liquid hazardous waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do Not Dispose Down the Drain: Under no circumstances should 11(R)-HETE or its solutions be poured down the sink. This is prohibited for flammable and biologically active compounds.
Experimental Protocols: Spill and Exposure Management
Spill Management Protocol:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated. Remove all sources of ignition.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Contain the Spill: Use an absorbent, non-combustible material (e.g., vermiculite, sand) to absorb the spilled liquid.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizing Biological Pathways and Experimental Workflows
To provide further context for the handling and study of 11(R)-HETE, the following diagrams illustrate its biosynthesis, a potential signaling pathway, and the logical workflow for its proper disposal.
Caption: Biosynthesis of 11(R)-HETE from arachidonic acid via COX-1 and COX-2 enzymes.[3]
Caption: A hypothetical signaling cascade for 11(R)-HETE, based on the known pathway for the related 12(S)-HETE.[4]
Caption: Logical workflow for the proper disposal of 11(R)-HETE waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
